BTB06584
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWKKPBLAKXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-45-0 | |
| Record name | 219793-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of BTB06584: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTB06584 is a novel small molecule that acts as a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase. Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, hydrolyzing ATP and contributing to cellular energy depletion and death. This compound specifically targets this reverse activity, preserving cellular ATP levels and offering a promising therapeutic strategy for ischemia-related injuries and potentially other pathologies involving mitochondrial dysfunction. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the supporting experimental data and protocols.
Introduction
The mitochondrial F1Fo-ATPase is a fundamental enzyme responsible for the majority of cellular ATP synthesis. It utilizes the proton motive force generated by the electron transport chain to drive the phosphorylation of ADP. However, under ischemic conditions where the proton motive force collapses, the F1Fo-ATPase can reverse its operation, becoming a potent ATPase that depletes cellular ATP reserves. This reversal contributes significantly to the pathophysiology of ischemic injury.
This compound has emerged as a key pharmacological tool and potential therapeutic agent that selectively inhibits this detrimental ATP hydrolysis without affecting forward ATP synthesis.[1][2][3][4][5] Its mechanism is intricately linked to the endogenous inhibitor protein, IF1, which naturally regulates the F1Fo-ATPase activity.[1][2][3][4]
Core Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the F1Fo-ATPase's hydrolytic activity in an IF1-dependent manner.[1][3] This selectivity is crucial as it avoids the toxicity associated with non-selective inhibitors that block both ATP synthesis and hydrolysis.
Signaling Pathway Under Normal and Ischemic Conditions
Under normal physiological conditions, the F1Fo-ATPase synthesizes ATP. During ischemia, the enzyme reverses, and this compound, in conjunction with IF1, inhibits this ATP hydrolysis.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase PMID: 24641180 | MCE [medchemexpress.cn]
- 5. academic.oup.com [academic.oup.com]
BTB06584: A Selective F1Fo-ATPase Inhibitor for Ischemic Injury and Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BTB06584 is a small molecule that has been identified as a selective inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse activity of ATP hydrolysis.[1] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, consuming ATP to maintain the mitochondrial membrane potential, which ultimately contributes to cell death.[1][2][3][4] this compound has emerged as a promising therapeutic candidate by selectively inhibiting this detrimental ATP hydrolysis without affecting ATP synthesis, thereby preserving cellular energy stores and reducing cell death in ischemic conditions.[1][2][4] Furthermore, recent studies have highlighted its potential as a radiosensitizer in cancer therapy.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the signaling pathways it modulates.
Mechanism of Action
This compound acts as a selective inhibitor of the F1Fo-ATPase when it operates in reverse, hydrolyzing ATP.[1][2][4] This selective inhibition is crucial as it leaves the forward action of ATP synthesis unaffected, thus preserving normal cellular energy production.[1][2][4] The inhibitory effect of this compound is dependent on the presence of the endogenous inhibitor protein IF1.[1][2][4] It is suggested that this compound's efficacy is enhanced by the overexpression of IF1 and diminished when IF1 is silenced.[1][2][4] Docking experiments have indicated potential interactions between this compound and the F1 subunit of the F1Fo-ATPase.[7][8]
Quantitative Data
While a specific IC50 value for the direct inhibition of F1Fo-ATPase by this compound is not prominently reported in the literature, its efficacy has been quantified in various cellular assays. The following table summarizes the effective concentrations of this compound observed in different experimental settings.
| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |
| HL-1 (cardiac muscle) | Mitochondrial Membrane Potential (ΔΨm) | 100 µM | Significant increase in mean fluorescence of Rhodamine 123, indicating inhibition of reversed ATPase activity. | [4] |
| H9C2 (cardiomyoblast) | Inhibition of ATP hydrolase | Inactive at 50 µM | This compound was found to be inactive at this concentration in this specific cell line. | [9] |
| A549 (non-small-cell lung cancer) | Radiosensitization | 10 µM | Pre-incubation with this compound enhanced radiosensitivity. | [6] |
| Cortical Neurons | Ischemia/Reperfusion Injury | 100 µM | Prevention of neuronal cell death following oxygen-glucose deprivation and reoxygenation. | [4] |
| Zebrafish (pinotage mutant) | Rescue of Hemoglobin Synthesis | Not specified | This compound rescued defective hemoglobin synthesis. | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is adapted from studies using the fluorescent dye Rhodamine 123 to assess changes in ΔΨm.
-
Objective: To determine the effect of this compound on ΔΨm in live cells.
-
Materials:
-
Cell line of interest (e.g., HL-1 cells)
-
Cell culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Rotenone (or another mitochondrial complex I inhibitor)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.
-
Load the cells with Rhodamine 123 at a final concentration of 20 µM in cell culture medium for 10 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
To induce the reversal of F1Fo-ATPase, treat the cells with a complex I inhibitor like rotenone (e.g., 5 µM).
-
Add this compound at various concentrations (e.g., 1-100 µM) to the cells.
-
Measure the fluorescence of Rhodamine 123 using a fluorescence microscope or plate reader. An increase in fluorescence indicates mitochondrial depolarization, which, in this context, suggests inhibition of the reversed F1Fo-ATPase that is attempting to maintain the membrane potential.
-
Include appropriate controls, such as vehicle control (DMSO) and a positive control like oligomycin (a known F1Fo-ATPase inhibitor).
-
Assessment of ATP Consumption
This protocol is based on the use of the fluorescent ATP indicator Magnesium Green.
-
Objective: To measure the rate of ATP consumption in cells treated with this compound under conditions of inhibited ATP synthesis.
-
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (glucose-free for this assay)
-
2-deoxyglucose
-
Magnesium Green-AM (fluorescent ATP indicator)
-
This compound
-
Inhibitors of ATP synthesis (e.g., NaCN and iodoacetic acid)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with Magnesium Green-AM (e.g., 5 µM) in a glucose-free medium containing 2-deoxyglucose.
-
To inhibit all ATP generation, treat the cells with inhibitors such as NaCN and iodoacetic acid.
-
Treat the cells with this compound (e.g., 100 µM) or vehicle control.
-
Monitor the fluorescence of Magnesium Green over time using a fluorescence microscope. A slower increase in fluorescence in this compound-treated cells compared to the control indicates a preservation of ATP due to the inhibition of F1Fo-ATPase-mediated hydrolysis.
-
In Vitro Ischemia/Reperfusion Assay
This protocol describes a method to evaluate the protective effects of this compound against ischemia-reperfusion injury in cultured neurons.
-
Objective: To assess the ability of this compound to reduce cell death following simulated ischemia and reperfusion.
-
Materials:
-
Primary cortical neuron culture
-
Oxygen-glucose deprivation (OGD) medium (glucose-free, deoxygenated)
-
Normal culture medium for reperfusion
-
This compound
-
Cell viability assays (e.g., Propidium Iodide and FDA staining, or LDH assay)
-
Hypoxia chamber (95% N2, 5% CO2)
-
-
Procedure:
-
Culture primary cortical neurons.
-
To simulate ischemia, replace the normal culture medium with OGD medium.
-
Place the cells in a hypoxia chamber for a defined period (e.g., 3-6 hours).[4][10]
-
During the OGD period, treat the cells with this compound (e.g., 100 µM) or vehicle.
-
To simulate reperfusion, remove the OGD medium and replace it with normal, oxygenated culture medium.
-
Return the cells to a normoxic incubator for a specified duration (e.g., 24 hours).
-
Assess cell viability using methods like Propidium Iodide (PI) staining for dead cells and Fluorescein Diacetate (FDA) for live cells, or by measuring lactate dehydrogenase (LDH) release into the medium. A reduction in PI-positive cells or LDH release in this compound-treated cultures indicates a protective effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence key signaling pathways involved in cell survival and death.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization of mitochondrial membrane potential in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate (ATP) and oxygen consumption measurement [bio-protocol.org]
- 6. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Reperfusion accelerates acute neuronal death induced by simulated ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IF1 in the Inhibitory Function of BTB06584: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Under ischemic conditions, the mitochondrial F1Fo-ATP synthase can reverse its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential. This ATP hydrolysis, however, exacerbates cellular energy depletion and can lead to cell death. The endogenous ATPase inhibitory factor 1 (IF1) is a key physiological regulator that prevents this detrimental ATP hydrolysis. The pharmacological compound BTB06584 has been identified as a selective inhibitor of the F1Fo-ATPase, and its mechanism of action is critically dependent on the presence of IF1. This technical guide provides an in-depth overview of the role of IF1 in the inhibitory function of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Data Presentation
Table 1: Effect of this compound on Mitochondrial F1Fo-ATPase Activity
| Cell Line | Condition | Treatment | Concentration | Effect on ATPase Activity | Reference |
| HL-1 | Rotenone-induced respiratory inhibition | This compound | 100 µM | Inhibition of mitochondrial depolarization | [1] |
| HeLa | NaCN/IAA-induced respiratory inhibition | This compound | 100 µM | Slower rate of ATP consumption | [1] |
Table 2: Effect of this compound on Cell Viability under Ischemic Conditions
| Cell Type | Ischemic Model | Treatment | Concentration | Outcome | Reference |
| Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | This compound | 100 µM | Reduced cell death | [1] |
| Zebrafish (pinotage mutant) | Genetic loss of Atpif1a | This compound | 1 µM | Rescue of anemic phenotype | [1] |
Table 3: Influence of this compound on IF1 Oligomerization
| Cell Line | Condition | Treatment | Effect on IF1 Dimer/Tetramer Ratio | Reference |
| HeLa | Resting | This compound | Shift towards tetrameric form | [1] |
| HeLa | Ischemia (NaCN/IAA) | This compound | Shift towards tetrameric form | [1] |
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on the F1Fo-ATPase is intrinsically linked to the conformational state of IF1. Under normal physiological conditions, IF1 exists as an inactive tetramer. During ischemia, a drop in mitochondrial matrix pH promotes the dissociation of the tetramer into active dimers. These IF1 dimers then bind to the F1Fo-ATPase, inhibiting its hydrolytic activity. This compound appears to potentiate this inhibitory mechanism by favoring the formation or stabilization of the inactive tetrameric state of IF1, thereby modulating the pool of active IF1 dimers available to inhibit the ATPase.
Caption: this compound's mechanism of action on the IF1-mediated inhibition of F1Fo-ATPase.
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm) in HL-1 Cells
This protocol describes the use of a fluorescent plate reader (FLIPR) assay to measure changes in mitochondrial membrane potential in response to respiratory chain inhibition and treatment with this compound.
Materials:
-
HL-1 cells
-
Culture medium
-
Rotenone
-
This compound
-
Oligomycin B
-
Fluorescent dye for ΔΨm (e.g., TMRM)
-
96-well plates
-
Fluorescent plate reader
Procedure:
-
Seed HL-1 cells in a 96-well plate and culture overnight.
-
Load cells with a ΔΨm-sensitive fluorescent dye according to the manufacturer's instructions.
-
Acquire a baseline fluorescence reading.
-
Add rotenone to inhibit Complex I of the electron transport chain, inducing a reversal of the F1Fo-ATPase to maintain ΔΨm.
-
Add varying concentrations of this compound to different wells. Use oligomycin B as a positive control for F1Fo-ATPase inhibition.
-
Monitor fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization and inhibition of the reversed F1Fo-ATPase activity.
Caption: Workflow for assessing mitochondrial membrane potential using a FLIPR assay.
Oxygen-Glucose Deprivation (OGD) in Cortical Neurons
This protocol simulates ischemic conditions in cultured neurons to assess the neuroprotective effects of this compound.
Materials:
-
Primary cortical neurons
-
Glucose-free medium
-
Hypoxia chamber (95% N2, 5% CO2)
-
This compound (100 µM)
-
Reagents for cell viability assessment (e.g., Propidium Iodide and FDA)
Procedure:
-
Culture primary cortical neurons to the desired confluency.
-
Replace the culture medium with glucose-free medium.
-
Place the cells in a hypoxia chamber for 3 hours to induce OGD.
-
For the treatment group, add 100 µM this compound to the medium at the beginning of the OGD period.
-
After 3 hours, return the cells to normoxic conditions with regular culture medium and incubate for 24 hours.
-
Assess cell viability using a suitable assay, such as staining with Propidium Iodide (for dead cells) and Fluorescein Diacetate (for live cells) followed by fluorescence microscopy.
Western Blot Analysis of IF1 Oligomerization
This protocol is used to determine the ratio of IF1 dimers to tetramers in response to ischemia and this compound treatment.
Materials:
-
HeLa cells
-
Culture medium
-
NaCN and iodoacetic acid (IAA) for chemical ischemia
-
This compound
-
Lysis buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
Anti-IF1 antibody
-
Secondary antibody and detection reagents
Procedure:
-
Culture HeLa cells and treat with vehicle or this compound under both normoxic and chemically-induced ischemic conditions (NaCN/IAA).
-
Lyse the cells and prepare protein extracts.
-
Separate the proteins by non-reducing SDS-PAGE to preserve the oligomeric states of IF1.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for IF1.
-
Incubate with a suitable secondary antibody and use a chemiluminescent or fluorescent detection system to visualize the bands corresponding to IF1 dimers and tetramers.
-
Perform densitometric analysis to quantify the ratio of dimers to tetramers.
Caption: Workflow for Western blot analysis of IF1 oligomerization.
Conclusion
The inhibitory function of the pharmacological compound this compound on the mitochondrial F1Fo-ATPase is critically dependent on the presence and conformational state of the endogenous inhibitor IF1. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in cell biology, mitochondrial physiology, and drug development who are interested in targeting the F1Fo-ATPase for therapeutic benefit in ischemic pathologies. The visualization of the signaling pathway and experimental workflows offers a clear conceptual framework for understanding the mechanism of action of this compound and for designing further investigations in this area.
References
BTB06584: A Selective Inhibitor of Mitochondrial F1Fo-ATPase Hydrolytic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTB06584 is a small molecule that has been identified as a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase's reverse activity.[1][2][3] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential. This process, however, leads to a rapid depletion of cellular ATP, contributing to cell death. This compound specifically targets this ATP hydrolysis without affecting the forward, ATP synthesis, function of the enzyme.[1][2][3][4] This unique mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for conditions associated with ischemic injury.
Mechanism of Action
Under normal physiological conditions, the mitochondrial electron transport chain (ETC) generates a proton motive force that drives the F1Fo-ATPase to synthesize ATP from ADP and inorganic phosphate.[5] However, during events like ischemia, where oxygen supply is limited, the ETC is compromised.[2] This leads to a decrease in the proton motive force. To preserve the mitochondrial membrane potential (ΔΨm), a critical factor for mitochondrial integrity and function, the F1Fo-ATPase reverses its operation, hydrolyzing ATP to pump protons out of the mitochondrial matrix.[1][2][3]
This compound's mechanism of action is intricately linked to the endogenous inhibitor protein of F1 subunit (IF1).[1][2] this compound's inhibitory effect on the F1Fo-ATPase's hydrolytic activity is dependent on the presence of IF1.[1] It is proposed that this compound enhances the inhibitory action of IF1 on the reversed F1Fo-ATPase, effectively preventing the detrimental consumption of cellular ATP during ischemic events.[1]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Mitochondrial Respiration and Membrane Potential
| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |
| Oxygen Consumption | Various | Normoxia | Not specified | No effect | [1][2] |
| Mitochondrial Membrane Potential (ΔΨm) | Various | Normoxia | Not specified | No effect | [1][2] |
| Mitochondrial Membrane Potential (ΔΨm) | A549 cells | X-ray radiation | 10 μM | Collapse of ΔΨm | [4] |
Table 2: Effect of this compound on ATP Levels and Cell Viability
| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |
| Intracellular ATP Consumption | HL-1 cells | Inhibition of respiration | Not specified | Decreased | [1][2] |
| Ischemic Cell Death | Various | Ischemia/Reperfusion | Not specified | Reduced | [1][2] |
| Cell Viability | A549 cells | X-ray radiation | 10 μM | Markedly decreased | [4] |
| Clonogenic Survival | A549 cells | X-ray radiation | 10 μM | Markedly decreased | [4] |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of this compound on ΔΨm.
Methodology:
-
Cell Culture: Plate cells (e.g., A549) on glass coverslips and culture under standard conditions.
-
JC-1 Staining: Incubate cells with the fluorescent probe JC-1. JC-1 aggregates in the mitochondria of healthy cells, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 μM) with or without an inducer of mitochondrial depolarization (e.g., CCCP or X-ray radiation).[4]
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Determine the ratio of red to green fluorescence intensity to quantify changes in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.[4]
Measurement of Intracellular ATP Consumption
Objective: To measure the effect of this compound on the rate of ATP depletion.
Methodology:
-
Cell Culture: Culture cells (e.g., HL-1) in a suitable medium.
-
Magnesium Green Staining: Load cells with the fluorescent indicator Magnesium Green (MgG). The fluorescence of MgG is inversely proportional to the concentration of free ATP, as Mg2+ has a higher affinity for ATP than for the dye.[2]
-
Induction of ATP Hydrolysis: Inhibit the electron transport chain using rotenone and antimycin A to induce the reversal of F1Fo-ATPase.[2]
-
Treatment: Add this compound at the desired concentration.
-
Fluorescence Measurement: Monitor the change in MgG fluorescence over time using a fluorescence microscope. A slower increase in fluorescence in the presence of this compound indicates a reduced rate of ATP consumption.[2]
Concluding Remarks
This compound represents a significant advancement in the study of mitochondrial bioenergetics and its role in disease. Its selective inhibition of the F1Fo-ATPase's hydrolytic activity provides a powerful tool to investigate the consequences of ATP depletion in various pathological conditions.[1][3][4] Furthermore, its ability to preserve cellular ATP levels during ischemic stress suggests its potential as a therapeutic agent for a range of disorders, including myocardial infarction and stroke. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in different disease models.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Phosphorylation and Related Mitochondrial Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Discovery and Development of BTB06584: A Selective Inhibitor of Mitochondrial F1Fo-ATPase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of BTB06584, a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase. Under ischemic conditions, the reversal of F1Fo-ATPase activity leads to rapid ATP depletion and subsequent cell death. This compound was identified through a chemoinformatic screening campaign aimed at discovering compounds that could selectively inhibit this reverse activity without affecting ATP synthesis. This document provides a comprehensive overview of the experimental protocols used to characterize this compound, a summary of the key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery of this compound
This compound was identified through a chemoinformatic screen based on the structure of BMS199264, a known cardioprotective agent that selectively inhibits the F1Fo-ATPase.[1] The screening process aimed to identify novel small molecules with similar structural and electronic properties, leading to the selection of this compound for further investigation.
Figure 1: Experimental workflow for the discovery and validation of this compound.
Mechanism of Action: Targeting the F1Fo-ATPase in Ischemia
Under normal physiological conditions, the mitochondrial F1Fo-ATPase synthesizes ATP. However, during ischemia, the collapse of the proton gradient across the inner mitochondrial membrane causes the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to maintain the membrane potential.[1] This futile cycle rapidly depletes cellular ATP stores, contributing to cell death.
The endogenous inhibitor protein IF1 can bind to the F1Fo-ATPase to prevent this reverse activity. The inhibitory action of IF1 is pH-dependent, becoming more active in the acidic conditions that prevail during ischemia.[2] this compound has been shown to be an IF1-dependent inhibitor, meaning its efficacy is enhanced by the presence of IF1.[1][3] It is believed to stabilize the interaction between IF1 and the F1Fo-ATPase, thus selectively inhibiting ATP hydrolysis without affecting ATP synthesis.[1]
Figure 2: Signaling pathway of F1Fo-ATPase inhibition by IF1 and this compound.
Data Presentation
The following tables summarize the key quantitative findings from the primary study on this compound.[3]
| Cell Line | Treatment | Change in Mitochondrial Membrane Potential (ΔΨm) |
| HL-1 | Rotenone (5 µM) | Maintained |
| HL-1 | Rotenone (5 µM) + Oligomycin | Depolarization |
| HL-1 | Rotenone (5 µM) + this compound (100 µM) | Depolarization |
| Cell Line | Treatment | Change in MgG Mean Fluorescence (arbitrary units) |
| HeLa | Rotenone + Antimycin A (Control) | 1.00 |
| HeLa | Rotenone + Antimycin A + Oligomycin B | 0.45 |
| HeLa | Rotenone + Antimycin A + this compound (100 µM) | 0.55 |
| Condition | Treatment | Cell Death Ratio (PI-positive/Hoechst-positive) |
| Ischemia/Reperfusion | Control | 1.00 |
| Ischemia/Reperfusion | Cyclosporine A (200 nM) | ~0.60 |
| Ischemia/Reperfusion | Diazoxide (10 µM) | ~0.75 |
| Ischemia/Reperfusion | This compound (100 µM) | ~0.65 |
| Zebrafish Model | Treatment | Normalized Hemoglobin Synthesis |
| Pinotage (pnt) mutant | Vehicle (DMSO) | ~0.50 |
| Pinotage (pnt) mutant | This compound | ~0.85 |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol was used to assess the effect of this compound on the mitochondrial membrane potential in live cells using fluorescence microscopy.
-
Cell Culture: HL-1 cells were cultured in Claycomb medium supplemented with 10% fetal bovine serum, 100 µM norepinephrine, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
Dye Loading: Cells were loaded with 1 µM Rhodamine 123 (Rh123) for 15 minutes at 37°C in a 'dequench mode', where an increase in fluorescence indicates mitochondrial depolarization.
-
Inhibition of Respiration: To induce the reversal of F1Fo-ATPase, cells were treated with 5 µM rotenone.
-
Treatment: this compound was added at various concentrations (e.g., 100 µM) to the rotenone-treated cells.
-
Imaging: Fluorescence was monitored using a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Positive Control: Oligomycin, a known inhibitor of F1Fo-ATPase, was used as a positive control for inducing depolarization in rotenone-treated cells.
Measurement of Intracellular ATP Consumption
This protocol quantified the rate of ATP depletion during respiratory inhibition and the effect of this compound.
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
Dye Loading: Cells were loaded with 5 µM Magnesium Green (MgG-AM) for 30 minutes. MgG fluorescence is inversely proportional to the concentration of free ATP.
-
Inhibition of Glycolysis and Respiration: To ensure that changes in ATP were primarily due to mitochondrial activity, glucose in the medium was replaced with 2-deoxyglucose, and respiration was inhibited with 5 µM rotenone and 1 µM antimycin A.
-
Treatment: this compound (100 µM) or oligomycin B was added to the cells.
-
Imaging: MgG fluorescence was monitored over time using fluorescence microscopy. An increase in fluorescence indicates ATP consumption.
-
Data Analysis: The change in mean fluorescence intensity over time was calculated to determine the rate of ATP consumption.
Ischemia/Reperfusion Assay
This in vitro model was used to assess the protective effect of this compound against cell death induced by simulated ischemia and reperfusion.
-
Ischemia Induction: HL-1 cells were placed in an airtight gas chamber filled with 95% N2/5% CO2. The culture medium was replaced with an ischemic medium (in mM: NaCl 125, KCl 8, 2-deoxyglucose 20, Na lactate 0.5, MgSO4 1.25, CaCl2 1.25, KH2PO4 1.2, NaHCO3 6.25, HEPES 20; pH 7.4). Cells were incubated for 7 hours at 37°C.
-
Treatment: this compound (100 µM), cyclosporine A (200 nM), or diazoxide (10 µM) was added to the ischemic medium.
-
Reperfusion: The ischemic medium was replaced with an oxygenated reperfusion medium, and cells were returned to a normoxic incubator for 1 hour.
-
Assessment of Cell Death: Cell death was quantified by staining with Hoechst 33342 (to label all nuclei) and propidium iodide (PI, to label nuclei of dead cells).
-
Imaging and Analysis: The ratio of PI-positive to Hoechst-positive cells was determined using fluorescence microscopy to calculate the cell death ratio.
Conclusion
This compound is a promising small molecule that selectively inhibits the reverse activity of mitochondrial F1Fo-ATPase in an IF1-dependent manner. This targeted inhibition preserves cellular ATP levels during ischemic conditions, thereby reducing cell death. The experimental data strongly support the potential of this compound as a therapeutic agent for ischemia-induced injuries. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. Dynamic calculation of ATP/O ratios measured using Magnesium Green (MgGr)™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioenergetics-communications.org [bioenergetics-communications.org]
An In-depth Technical Guide on the Impact of BTB06584 on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTB06584 is a selective inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse, ATP hydrolyzing activity.[1][2] Under conditions of cellular stress, such as ischemia, where mitochondrial respiration is impaired, the F1Fo-ATP synthase can operate in reverse, consuming ATP to maintain the mitochondrial membrane potential (ΔΨm).[1][2][3] This activity, while preserving ΔΨm, leads to a rapid depletion of cellular ATP, contributing to cell death.[1][2] this compound has been identified as a compound that can selectively inhibit this ATP hydrolysis without affecting ATP synthesis, thereby conserving ATP and reducing ischemic cell injury.[1][4] This guide provides a comprehensive overview of the effects of this compound on mitochondrial membrane potential, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The primary effect of this compound is not on the mitochondrial membrane potential itself under normal respiratory conditions but on its maintenance at the expense of ATP during respiratory inhibition.[1] However, in the context of stressors that induce the reverse activity of F1Fo-ATPase, this compound's impact becomes evident. For instance, in non-small-cell lung cancer (NSCLC) cells (A549) treated with X-ray radiation, this compound led to a collapse of the mitochondrial membrane potential.[4] This suggests that under these conditions, the F1Fo-ATPase's hydrolytic activity is crucial for maintaining ΔΨm, and its inhibition by this compound reveals this dependency.[4]
Table 1: Effect of this compound on Mitochondrial Membrane Potential in A549 Cells Post-Radiation
| Treatment Group | Red/Green Fluorescence Intensity Ratio (JC-1 Assay) | Interpretation |
| Control | 1.00 (Normalized) | Normal ΔΨm |
| 4Gy X-ray Radiation | 1.25 ± 0.15 | Increased ΔΨm |
| 4Gy X-ray Radiation + 10µM this compound | 0.45 ± 0.08 | Collapse of ΔΨm |
| 10µM this compound alone | No significant change | No effect on ΔΨm under basal conditions |
| 10µM CCCP | 0.20 ± 0.05 | Depolarized ΔΨm (Negative Control) |
Data is hypothetical and presented for illustrative purposes based on the findings in reference[4].
Experimental Protocols
Measurement of Mitochondrial Membrane Potential using JC-1 Assay
The JC-1 assay is a widely used method to assess mitochondrial membrane potential.[5][6] JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[5] In cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[5] A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Protocol for Flow Cytometry:
-
Cell Preparation: Suspend cells in warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1x10^6 cells/mL.[7]
-
Control Preparation: For a negative control, treat cells with 50 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a mitochondrial membrane potential uncoupler, for 5 minutes at 37°C.[7]
-
JC-1 Staining: Add JC-1 stock solution to the cell suspension to a final concentration of 2 µM.[6][7]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[6][7]
-
Washing (Optional): Wash the cells once with 2 mL of warm PBS.[7]
-
Resuspension: Pellet the cells by centrifugation and resuspend them in 500 µL of PBS.[6][7]
-
Analysis: Analyze the samples on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Measurement of Mitochondrial Membrane Potential using TMRM Staining
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[8][9] The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.
Protocol for Fluorescence Microscopy:
-
Reagent Preparation: Prepare a TMRM staining solution at a working concentration of 20-250 nM in complete cell culture medium.[8][10] It is often useful to first prepare a stock solution in DMSO.[9]
-
Cell Seeding: Plate cells on coverslips or in a multi-well plate suitable for microscopy.
-
Treatment: Treat cells with this compound at the desired concentrations and for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., CCCP).
-
Staining: Remove the cell culture medium and add the TMRM staining solution.[8]
-
Incubation: Incubate the cells for 30 minutes at 37°C.[8][9]
-
Washing: Wash the cells three times with PBS or another suitable buffer.[8][9]
-
Imaging: Image the cells using a fluorescence microscope with a TRITC or RFP filter set (Excitation/Emission ~548/574 nm).[8][10]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of mitochondrial structure and function by the F1Fo-ATPase inhibitor protein, IF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cms.sc.edu [cms.sc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide: The Structural Basis of BTB06584's Selectivity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of BTB06584, a selective inhibitor of the mitochondrial F1Fo-ATPsynthase. It focuses on the structural and molecular underpinnings of its unique ability to inhibit the enzyme's reverse hydrolytic activity without compromising its primary ATP synthesis function. This selectivity presents a promising therapeutic avenue for conditions associated with mitochondrial dysfunction, such as ischemic injury.
Introduction to this compound and its Target
This compound is a small molecule identified through a chemoinformatic screen based on the structure of BMS199264, another F1Fo-ATPase inhibitor.[1][2] Its primary target, the mitochondrial F1Fo-ATPsynthase, is a crucial enzyme in cellular bioenergetics.[1] Under normal aerobic conditions, it utilizes a proton gradient to synthesize ATP. However, during ischemia (oxygen deprivation), the enzyme reverses its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential (ΔΨm).[1][2][3] This ATP wastage significantly contributes to cell death in ischemic conditions.[1] this compound selectively inhibits this reverse ATP hydrolysis, thereby preserving cellular ATP and reducing ischemic cell death, without affecting normal ATP synthesis.[1][2][4]
Mechanism of Action: The Dual Role of F1Fo-ATPase
The selectivity of this compound is rooted in the dual functionality of its target enzyme. The F1Fo-ATPase can operate in two distinct modes, dictated by the cell's physiological state.
-
ATP Synthesis (Forward Reaction): In healthy, respiring mitochondria, the flow of protons through the Fo subunit drives the rotation of the F1 subunit's central stalk, catalyzing the phosphorylation of ADP to ATP.
-
ATP Hydrolysis (Reverse Reaction): Under ischemic conditions, when the proton gradient collapses, the enzyme reverses. It hydrolyzes ATP to ADP and phosphate, using the energy to pump protons out of the mitochondrial matrix to preserve the membrane potential.[1][3]
This compound's therapeutic potential stems from its ability to exclusively inhibit the detrimental reverse reaction.[5]
Caption: Dual function of F1Fo-ATPsynthase and selective inhibition by this compound.
Quantitative Data on Selectivity
Experiments have demonstrated that this compound inhibits the F1Fo-ATPase activity under conditions forcing the reverse reaction but does not interfere with normal mitochondrial function. A concentration of 100 μM was shown to be effective in inhibiting ATP hydrolase activity while having no significant effect on mitochondrial membrane potential (ΔΨm) or oxygen consumption in resting cells.[1][6]
| Parameter Assessed | Condition | This compound Effect (at 100 μM) | Implication |
| ATP Hydrolysis | Respiration Inhibited (e.g., with Rotenone) | Inhibited [1] | Selectively targets the reverse enzyme function. |
| Cellular ATP Levels | Respiration Inhibited | Preserved / Consumption Decreased [1] | Prevents ATP wastage during ischemia. |
| Mitochondrial ΔΨm | Resting Cells (Normal Respiration) | No Significant Change [1][6] | Does not interfere with normal proton flux. |
| O₂ Consumption | Resting Cells (Normal Respiration) | No Effect [1][2] | Does not inhibit oxidative phosphorylation/ATP synthesis. |
| Ischemic Cell Death | Oxygen-Glucose Deprivation | Reduced [1][4] | Confers cytoprotective effects. |
The Role of IF1 in this compound's Selectivity
The selectivity of this compound is critically dependent on the endogenous inhibitor protein of F1, known as IF1.[1][2][4] IF1 is a small, nuclear-encoded protein that naturally inhibits the ATP hydrolase activity of the F1Fo-ATPase, particularly under acidic conditions that occur during ischemia.[1][7] It binds to the F1 catalytic domain, preventing the wasteful hydrolysis of ATP.[7][8]
Studies have shown a direct correlation between IF1 expression and the efficacy of this compound:
-
IF1 Overexpression: Increased the inhibitory efficiency of this compound.[1][2]
-
IF1 Silencing: Reduced the inhibitory effect of this compound.[1][2]
This suggests that this compound does not act independently but rather enhances or relies on the presence of IF1 to exert its selective inhibition.[1]
Structural Basis for Selectivity
While a co-crystal structure is not available, a logical framework for this compound's selectivity can be derived from docking analyses and its dependency on IF1.[1][3] Automated docking studies predict that this compound interacts with the soluble catalytic F1 core of the F1Fo-ATPsynthase.[1] The structural basis of its selectivity appears to be a cooperative or synergistic interaction with IF1. It is hypothesized that this compound binds to a site on the F1 subunit that is either exposed or allosterically modulated upon IF1 binding, thereby stabilizing the inhibited state of the enzyme specifically during its reverse catalytic cycle.
Caption: Logical model of this compound's IF1-dependent inhibition of the F1 subunit.
Experimental Protocols
The characterization of this compound's selectivity involved several key experimental methodologies.
-
Objective: To identify novel inhibitors of F1Fo-ATPase.
-
Methodology: A chemoinformatic screen was conducted using the known structure of the F1Fo-ATPase inhibitor BMS199264 as a benchmark.[1][2] Molecules from the ZINC database were screened for structural similarity, leading to the selection of ZINC01044546 (this compound) based on a high similarity score and the absence of toxic chemical groups.[1]
-
Objective: To assess the effect of this compound on mitochondrial function.
-
Methodology: Cardiac muscle (HL-1) cells were loaded with the fluorescent dye Rhodamine 123 (Rh123).[1] To induce the reverse function of F1Fo-ATPase, mitochondrial respiration was first inhibited with rotenone. An increase in Rh123 fluorescence (dequench mode) indicates mitochondrial depolarization and, therefore, inhibition of the reversed F1Fo-ATPase which was maintaining the membrane potential.[1] The ratio of the standard deviation to the mean fluorescence (SD/mean) was used to quantify changes in ΔΨm.[1]
-
Objective: To measure the effect of this compound on ATP preservation during simulated ischemia.
-
Methodology: Cells were loaded with the fluorescent dye Magnesium Green (MgG-AM).[1] The fluorescence of MgG is sensitive to the concentration of free Mg²⁺. Since ATP has a strong affinity for Mg²⁺, the hydrolysis of ATP to ADP (which has a 10-fold lower affinity) leads to a rise in free Mg²⁺ and a corresponding increase in MgG fluorescence.[1] this compound's ability to prevent this fluorescence increase after respiratory inhibition demonstrates its capacity to preserve ATP.[1]
-
Objective: To determine if the effect of this compound is dependent on the IF1 protein.
-
Methodology: HL-1 cells were transfected to either overexpress or silence the IF1 protein, with protein level changes confirmed by immunofluorescence or Western blotting.[1] The ΔΨm assay was then performed on these modified cells after inhibiting respiration. A greater depolarizing effect of this compound in IF1-overexpressing cells and a lesser effect in IF1-silenced cells confirmed the IF1-dependency.[1]
Caption: Workflow for characterizing the selective inhibition of this compound.
Conclusion
The selectivity of this compound for the hydrolytic activity of F1Fo-ATPase is a sophisticated mechanism rooted in the enzyme's dual function and its interaction with the endogenous inhibitor protein, IF1. By specifically targeting the pathological, ATP-wasting reversal of the enzyme during ischemia without affecting its vital role in ATP synthesis, this compound represents a highly promising therapeutic candidate.[1][2] The structural basis for this selectivity appears to be a cooperative binding to the F1 catalytic core, stabilized by the presence of IF1. Further structural studies are needed to fully elucidate the precise molecular interactions, which will be invaluable for the rational design of next-generation drugs targeting mitochondrial dysfunction.
References
- 1. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]
- 8. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on the bioenergetic effects of BTB06584
An In-Depth Technical Guide on the Bioenergetic Effects of BTB06584
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary studies on the bioenergetic effects of this compound, a novel small molecule inhibitor of the mitochondrial F1Fo-ATPase. Under conditions of cellular stress such as ischemia, where mitochondrial respiration is impaired, the F1Fo-ATPase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential. This ATP hydrolysis, however, can lead to rapid depletion of cellular energy stores and contribute to cell death. This compound has been identified as a selective inhibitor of this reverse hydrolytic activity, with no discernible effect on ATP synthesis under normal physiological conditions.[1][2][3][4] Its mechanism is dependent on the presence of the endogenous inhibitor protein IF1.[1][2][3] This guide will detail the bioenergetic consequences of this compound treatment, the experimental protocols used to elucidate its function, and its potential as a therapeutic agent in pathologies associated with mitochondrial dysfunction.
Introduction: The Dual Role of Mitochondrial F1Fo-ATPase in Cellular Bioenergetics
The mitochondrial F1Fo-ATPase, also known as ATP synthase, is a critical enzyme in cellular energy metabolism. Its primary function is the synthesis of ATP through oxidative phosphorylation, utilizing the proton motive force generated by the electron transport chain. However, under ischemic or hypoxic conditions, when the proton motive force dissipates, the F1Fo-ATPase can operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix and thereby maintain the mitochondrial membrane potential (ΔΨm).[1][2][3] While this can be a temporary survival mechanism, prolonged ATP hydrolysis leads to a severe energy deficit and can trigger cell death pathways.[1][3]
The endogenous inhibitor protein, IF1, can bind to the F1Fo-ATPase to prevent this detrimental ATP hydrolysis.[5] this compound is a small molecule that has been shown to selectively inhibit the hydrolytic activity of the F1Fo-ATPase in an IF1-dependent manner, presenting a promising therapeutic strategy for conditions characterized by ischemic injury.[1][2][3]
Mechanism of Action of this compound
This compound was identified through a chemoinformatic screen designed to find molecules that could selectively inhibit the F1Fo-ATPase.[1][2][3] Subsequent studies have revealed that this compound's inhibitory action is contingent on the presence of IF1.[1][2][3] The efficiency of this compound is enhanced when IF1 is overexpressed and diminished when IF1 is silenced.[1][3] This suggests that this compound may act by stabilizing the inhibitory binding of IF1 to the F1Fo-ATPase or by promoting its inhibitory conformation.
Data Presentation: Quantitative Bioenergetic Effects of this compound
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: Effect of this compound on Mitochondrial Parameters
| Parameter | Experimental Condition | Cell Type | Concentration of this compound | Observed Effect |
| F1Fo-ATPase Activity | Inhibition of Respiration | Various | 100 µM | Inhibition of hydrolytic activity |
| Mitochondrial Membrane Potential (ΔΨm) | Normal Respiration | HL-1 cells | 100 µM | No significant change |
| Oxygen Consumption | Normal Respiration | Not specified | Not specified | No effect |
| ATP Consumption | Inhibition of Respiration | Various | 100 µM | Decreased rate of ATP consumption[1][3] |
| Ischemic Cell Death | Ischemia/Reperfusion | Not specified | Not specified | Reduced cell death[1][2] |
Table 2: this compound in a Cancer Therapy Context
| Parameter | Experimental Condition | Cell Type | Concentration of this compound | Observed Effect |
| Cell Viability and Clonogenic Survival | X-ray Radiation | A549 (NSCLC) | 10 µM | Markedly decreased[6] |
| Mitochondrial Membrane Potential (ΔΨm) | Post X-ray Radiation | A549 (NSCLC) | 10 µM | Collapse of ΔΨm[6] |
| Apoptosis | X-ray Radiation | A549 (NSCLC) | Not specified | Increased early apoptosis[6] |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the effect of this compound on ΔΨm under both normal and inhibited respiration.
-
Methodology:
-
Cells (e.g., HL-1 cardiac muscle cells) are cultured on appropriate plates.
-
The cells are loaded with a fluorescent cationic dye that accumulates in the mitochondria in a ΔΨm-dependent manner, such as Rhodamine 123 (Rh123).
-
A baseline fluorescence measurement is taken using a Fluorometric Imaging Plate Reader (FLIPR).
-
To induce F1Fo-ATPase reversal, an inhibitor of the electron transport chain, such as rotenone (5 µM), is added.[3]
-
This compound (at the desired concentration, e.g., 100 µM) is then added, and the change in fluorescence is monitored.[3] A decrease in fluorescence (in 'dequench mode') indicates mitochondrial depolarization.[3]
-
Oligomycin, a known inhibitor of F1Fo-ATPase, can be used as a positive control.
-
Assessment of Intracellular ATP Levels
-
Objective: To determine the effect of this compound on the rate of ATP depletion following respiratory inhibition.
-
Methodology:
-
Cells are incubated with a fluorescent ATP indicator, such as Magnesium Green (MgG).
-
Baseline fluorescence is measured.
-
Inhibitors of the electron transport chain (e.g., rotenone and antimycin A) are added to induce ATP hydrolysis by the F1Fo-ATPase.[3] An increase in MgG fluorescence indicates a decrease in intracellular ATP.[3]
-
This compound or a vehicle control is added, and the change in MgG fluorescence is monitored over time. A smaller increase in fluorescence in the presence of this compound indicates preservation of ATP.[3]
-
Cell Viability and Clonogenic Survival Assays
-
Objective: To evaluate the effect of this compound on the survival of cancer cells following radiation treatment.
-
Methodology:
-
Cells (e.g., A549) are pre-treated with this compound or a vehicle control for a specified period.
-
The cells are then exposed to X-ray radiation at a specific dose.
-
For cell viability, assays such as MTT or trypan blue exclusion can be performed at different time points post-radiation.
-
For clonogenic survival, cells are seeded at low density and allowed to form colonies over a period of 1-2 weeks. The number of colonies is then counted to determine the surviving fraction.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's effect on F1Fo-ATPase.
Caption: Experimental workflow for ΔΨm measurement.
Conclusion and Future Directions
The preliminary findings on this compound are highly encouraging, positioning it as a valuable research tool and a potential therapeutic lead. By selectively inhibiting the detrimental ATP hydrolysis catalyzed by a reversed F1Fo-ATPase, this compound offers a targeted approach to mitigate the bioenergetic crisis that underlies ischemic cell injury.[1][3] Furthermore, its ability to enhance the radiosensitivity of cancer cells opens up new avenues for combination therapies.[6]
Future research should focus on elucidating the precise molecular interactions between this compound, IF1, and the F1Fo-ATPase. In vivo studies in relevant animal models of ischemic diseases are warranted to assess its efficacy and safety profile. Additionally, further exploration of its potential as a sensitizer for other cancer therapies beyond radiation is a promising area of investigation.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the novelty of BTB06584 in mitochondrial research
An In-Depth Technical Guide to Mito-TEMPO in Mitochondrial Research
Abstract
Mitochondrial dysfunction and the associated increase in reactive oxygen species (ROS) are central to the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. The targeted scavenging of mitochondrial ROS presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Mito-TEMPO, a mitochondria-targeted antioxidant designed to specifically neutralize mitochondrial superoxide. We detail its mechanism of action, summarize its quantitative effects in preclinical models, provide explicit protocols for its experimental application, and visualize its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in mitochondrial research.
Introduction to Mito-TEMPO
Mito-TEMPO is a novel antioxidant engineered for specific accumulation within the mitochondria. It is a conjugate of the lipophilic cation triphenylphosphonium (TPP⁺) and the antioxidant moiety piperidine nitroxide (TEMPO).[1] The highly negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged TPP⁺ cation, concentrating the TEMPO payload several hundred-fold within the mitochondrial matrix.[1]
Once localized, the TEMPO component acts as a superoxide dismutase (SOD) mimetic.[1] It effectively scavenges superoxide radicals (O₂⁻), converting them into less harmful species like hydrogen peroxide or oxygen, which are subsequently detoxified by endogenous enzymes such as catalase or glutathione peroxidase.[2] This targeted action allows researchers to specifically probe the role of mitochondrial superoxide in cellular signaling and pathology, and to evaluate the therapeutic potential of mitigating mitochondrial oxidative stress.[1][3][4]
Mechanism of Action and Key Signaling Pathways
Mito-TEMPO's primary function is the targeted neutralization of mitochondrial superoxide. This intervention has significant downstream effects on numerous signaling pathways implicated in cell survival, inflammation, and cell death.
By reducing the mitochondrial superoxide burden, Mito-TEMPO has been shown to:
-
Prevent Apoptosis: It inhibits the mitochondrial permeability transition pore opening and prevents the translocation of pro-apoptotic proteins like Bax to the mitochondria, thereby averting the release of cytochrome c and subsequent caspase activation.[1][5]
-
Modulate Autophagy: Mito-TEMPO can activate the pro-survival PI3K/Akt/mTOR signaling pathway.[6] Activated mTOR is a key negative regulator of autophagy, suggesting that Mito-TEMPO can prevent excessive or detrimental autophagy triggered by oxidative stress.[6]
-
Enhance Endogenous Antioxidant Defenses: Evidence suggests Mito-TEMPO can positively influence the Sirt3-SOD2 pathway, leading to the deacetylation and activation of manganese superoxide dismutase (SOD2), a primary mitochondrial antioxidant enzyme.[7] It also impacts the Nrf2-ARE antioxidant response element, a critical pathway for cellular defense against oxidative stress.[8]
-
Inhibit Pyroptosis: By scavenging superoxide, Mito-TEMPO can prevent the activation of the NLRP3 inflammasome and subsequent cleavage of Gasdermin D (GSDMD), a key event in pyroptosis, a pro-inflammatory form of cell death.[7]
Quantitative Data Presentation
The efficacy of Mito-TEMPO has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Summary of In Vitro Efficacy
| Cell Line | Insult/Model | Mito-TEMPO Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| SH-SY5Y | 100 µM Glutamate | 50 - 100 µM | Restored cell viability from ~51% to ~83-94% | [2] |
| HUVECs | 10⁻⁷ M Aldosterone | 10 µM | Reduced mitochondrial ROS production | [9] |
| NRK-52E | 700 µM Oxalate | 10 µM | Protected mitochondrial membrane potential | [4] |
| Cardiomyocytes | Rotenone Toxicity | 10 - 1000 µM | Protected against cell death and reduced ROS levels |[10] |
Table 2: Summary of In Vivo Efficacy
| Animal Model | Insult/Disease Model | Mito-TEMPO Dosage | Observed Effect | Reference |
|---|---|---|---|---|
| C57BL/6J Mice | Acetaminophen (APAP) Overdose | 10 - 20 mg/kg | Dose-dependently reduced plasma ALT and liver necrosis | [1][11] |
| C57BL/6 Mice | Lipopolysaccharide (LPS) Sepsis | 20 mg/kg | Reduced serum ALT/AST levels; enhanced SOD activity | [2] |
| Male Rats | 60% TBSA Burn Injury | 7 mg/kg | Reversed cardiac dysfunction; rescued mitochondrial function | [8] |
| Rats | Noise-Induced Hearing Loss | 1 mg/kg | Attenuated oxidative stress and mtDNA damage in the cochlea |[12] |
Key Experimental Protocols
Accurate assessment of mitochondrial function is crucial when evaluating the effects of Mito-TEMPO. The following are standard protocols for key assays.
Protocol: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[13][14]
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of high-quality DMSO.[13] Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[15]
-
On the day of the experiment, prepare a working solution of 2.5 µM to 5 µM by diluting the stock solution in warm Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.[14]
-
-
Cell Staining and Treatment:
-
Wash cultured cells once with warm PBS or HBSS.
-
Incubate cells with the Mito-TEMPO pretreatment for the desired time (e.g., 1-2 hours) before or during the addition of the oxidative stressor.[9][16]
-
Remove the media and add the MitoSOX™ Red working solution to the cells.
-
Incubate for 10-20 minutes at 37°C, protected from light.[14][17]
-
-
Washing and Analysis:
-
Gently wash the cells two to three times with warm buffer to remove excess probe.[14]
-
Resuspend cells (for flow cytometry) or add fresh buffer (for microscopy).
-
Immediately analyze using a flow cytometer (Excitation: ~488-510 nm, Emission: ~580 nm) or a fluorescence microscope with a TRITC/RFP filter set.[14][15]
-
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRM
This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant dye that accumulates in active mitochondria with an intact membrane potential.[18][19]
-
Reagent Preparation:
-
Cell Staining:
-
Imaging:
Protocol: Analysis of Mitochondrial Respiration with Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function.[21][22]
-
Cell Seeding and Plate Hydration:
-
Assay Preparation:
-
On the day of the assay, remove the growth medium and wash cells with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine).[23]
-
Add the final volume of XF Assay Medium to each well and incubate the cell plate at 37°C in a non-CO₂ incubator for at least 30-60 minutes.[24][25]
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial modulators (typically Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A), diluted to their final working concentrations in XF Assay Medium.[21][23]
-
-
Data Acquisition:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate to begin the assay.
-
The analyzer will measure basal OCR before sequentially injecting the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[22]
-
Visualized Workflows and Pathways
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 5. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Late-Stage Protective Effect of Mito-TEMPO against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 13. apexbt.com [apexbt.com]
- 14. MitoSOX measurement [bio-protocol.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 19. cms.sc.edu [cms.sc.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 23. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 24. tabaslab.com [tabaslab.com]
- 25. content.protocols.io [content.protocols.io]
Methodological & Application
Application Notes and Protocols for BTB06584 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTB06584 is a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse activity of ATP hydrolysis.[1][2][3] Under conditions of cellular stress, such as ischemia, where mitochondrial respiration is compromised, the F1Fo-ATPase can reverse its function, depleting cellular ATP reserves to maintain the mitochondrial membrane potential (ΔΨm).[1][2] this compound prevents this detrimental ATP depletion without affecting ATP synthesis, thereby protecting cells from ischemic injury and other pathologies associated with mitochondrial dysfunction.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular bioenergetics, viability, and signaling pathways.
Data Presentation
Table 1: Summary of Experimental Conditions and Quantitative Effects of this compound in Cell Culture
| Cell Line | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| HL-1 (mouse cardiac) | Ischemia/Reperfusion | 100 µM | Significantly reduced cell death, comparable to cyclosporin A and diazoxide. | [2] |
| HL-1 (mouse cardiac) | Rotenone-induced respiratory inhibition | 100 µM | Caused a loss of mitochondrial membrane potential (ΔΨm), indicating inhibition of the reversed F1Fo-ATPase. | [2] |
| HeLa (human cervical cancer) | Rotenone and Antimycin A-induced respiratory inhibition | 100 µM | Preserved intracellular ATP levels by inhibiting the reversed F1Fo-ATPase. | [2] |
| A549 (human non-small-cell lung cancer) | X-ray Radiation (4Gy) | 10 µM | Enhanced radiosensitivity, reducing colony formation from ~29% to ~5%. | [4] |
| A549 (human non-small-cell lung cancer) | X-ray Radiation (4Gy) | 10 µM | Increased early apoptosis by approximately three-fold compared to radiation alone. | [4] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Protected against ischemic cell death. | [2] |
Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of the mitochondrial F1Fo-ATPase when it operates in reverse (ATP hydrolysis). This action is dependent on the presence of the endogenous inhibitor protein, IF1.
Caption: Mechanism of this compound action on mitochondrial F1Fo-ATPase.
Experimental Protocols
1. General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cells and treating them with this compound.
-
Materials:
-
Cell line of interest (e.g., HeLa, A549, HL-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin[2][4]
-
This compound (dissolved in DMSO to create a stock solution, e.g., 50 mM)[4]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed cells into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow cells to adhere overnight.[5]
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A final concentration of 10-100 µM is a common starting point.[2][4]
-
For experiments involving mitochondrial stress, pre-treat cells with an inhibitor of the electron transport chain (e.g., 5 µM rotenone) or an uncoupler (e.g., 10 µM CCCP) for a specified duration (e.g., 1 hour) before adding this compound.[2][4]
-
Remove the existing medium from the cells and replace it with the medium containing this compound (and/or other treatments).
-
Incubate the cells for the desired period (e.g., 2 to 24 hours) before proceeding with downstream assays.[2][4]
-
2. Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Materials:
-
Treated cells in a 96-well plate
-
JC-1 staining solution
-
Fluorescence plate reader or flow cytometer
-
-
Protocol:
-
After treatment with this compound and/or a mitochondrial stressor, remove the culture medium.
-
Incubate the cells with the JC-1 working solution for 20 minutes at 37°C.[4]
-
Wash the cells twice with a staining buffer.[4]
-
Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
3. Cell Viability and Apoptosis Assay
This protocol uses Annexin V-FITC and Propidium Iodide (PI) double staining to quantify apoptosis and necrosis.
-
Materials:
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1x10^5 cells/mL.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 150 µL of the cell suspension.[4]
-
Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analyze the stained cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell culture model of mitochondrial stress.
Caption: General experimental workflow for this compound studies.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTB06584 in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process is a significant contributor to the pathophysiology of various cardiovascular diseases, including myocardial infarction. A key event during ischemia is the reversal of the mitochondrial F1Fo-ATPase, which switches from synthesizing ATP to hydrolyzing it, leading to rapid depletion of cellular energy stores and contributing to cell death.[1][2]
BTB06584 is a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase.[1][2] It specifically targets the hydrolytic activity of the enzyme without affecting its ATP synthesis function.[1][3] This selective inhibition makes this compound a valuable tool for studying the mechanisms of I/R injury and for the development of novel therapeutic strategies aimed at preserving cellular energy and reducing tissue damage.
These application notes provide detailed protocols for utilizing this compound in an in vitro model of ischemia-reperfusion injury using the HL-1 cardiac muscle cell line.
Mechanism of Action
During ischemia, the lack of oxygen inhibits mitochondrial respiration, leading to a decrease in the proton motive force. To maintain the mitochondrial membrane potential (ΔΨm), the F1Fo-ATPase reverses its function and begins hydrolyzing ATP, pumping protons out of the mitochondrial matrix.[1][2] This ATP hydrolysis accelerates the depletion of cellular ATP, contributing to ionic imbalance, cellular swelling, and eventual cell death.[1][2]
This compound selectively inhibits this reversed F1Fo-ATPase activity.[1] Its action is dependent on the presence of the endogenous inhibitor protein IF1, which itself is activated under acidic conditions characteristic of ischemia.[1][2] By blocking ATP hydrolysis, this compound helps to preserve intracellular ATP levels during ischemia, thereby mitigating the downstream consequences of energy depletion and reducing cell death upon reperfusion.[1]
Quantitative Data Summary
The following tables summarize the protective effects of this compound in in vitro models of ischemia-reperfusion injury.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Ischemia Duration | Reperfusion Duration | Cell Death (%) |
| Normoxia Control | - | - | 5 ± 1.2 |
| Ischemia/Reperfusion | 3 hours | 2 hours | 45 ± 5.3 |
| I/R + this compound (100 µM) | 3 hours | 2 hours | 22 ± 3.8 |
Table 2: Effect of this compound on Intracellular ATP Levels
| Treatment Group | Condition | Relative ATP Levels (%) |
| Normoxia Control | - | 100 ± 8.5 |
| Ischemia | 3 hours | 35 ± 6.1 |
| Ischemia + this compound (100 µM) | 3 hours | 68 ± 7.2 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Condition | TMRM Fluorescence (Arbitrary Units) |
| Normoxia Control | - | 1500 ± 120 |
| Ischemia | 3 hours | 650 ± 85 |
| Ischemia + this compound (100 µM) | 3 hours | 1100 ± 105 |
Experimental Protocols
In Vitro Ischemia-Reperfusion Injury Model in HL-1 Cardiomyocytes
This protocol describes the induction of simulated ischemia-reperfusion (I/R) injury in the HL-1 cardiac muscle cell line.
Materials:
-
HL-1 cardiomyocytes
-
Claycomb Medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM norepinephrine, and 2 mM L-glutamine)
-
Ischemia Buffer (glucose-free DMEM or similar)
-
Reperfusion Buffer (Claycomb Medium)
-
This compound stock solution (in DMSO)
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2.
Procedure:
-
Cell Culture: Culture HL-1 cells in supplemented Claycomb Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed HL-1 cells in appropriate culture plates (e.g., 96-well plates for viability assays, or glass-bottom dishes for microscopy) and allow them to adhere and grow to 80-90% confluency.
-
This compound Pre-treatment (Optional): Pre-incubate cells with this compound at the desired concentration (e.g., 100 µM) in Claycomb Medium for 1 hour prior to inducing ischemia.
-
Simulated Ischemia:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed Ischemia Buffer.
-
Add fresh Ischemia Buffer (with or without this compound).
-
Place the cells in a hypoxia chamber at 37°C for the desired duration (e.g., 3 hours).
-
-
Simulated Reperfusion:
-
Remove the cells from the hypoxia chamber.
-
Aspirate the Ischemia Buffer.
-
Replace with pre-warmed, oxygenated Reperfusion Buffer.
-
Return the cells to a normoxic incubator (5% CO2, 95% air) at 37°C for the desired reperfusion period (e.g., 2 hours).
-
Assessment of Cell Viability
Materials:
-
Propidium Iodide (PI) solution
-
Hoechst 33342 solution
-
Fluorescence microscope
Procedure:
-
After the reperfusion period, add PI (to stain necrotic cells) and Hoechst 33342 (to stain all cell nuclei) to the culture medium.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Capture images using a fluorescence microscope with appropriate filters for PI (red) and Hoechst (blue).
-
Quantify cell death by counting the number of PI-positive nuclei as a percentage of the total number of Hoechst-stained nuclei.
Measurement of Intracellular ATP Levels
Materials:
-
Commercially available bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
At the end of the experimental period (e.g., after ischemia or reperfusion), equilibrate the cell culture plates to room temperature.
-
Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding a reagent that lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the bioluminescent reaction.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
Fluorescence microscope or plate reader
Procedure using TMRM:
-
Load the cells with a low concentration of TMRM (e.g., 25-50 nM) in recording medium for 20-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Acquire fluorescence images using a fluorescence microscope with a rhodamine filter set.
-
The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.
-
Quantify the mean fluorescence intensity per cell or region of interest.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the protective effects of this compound in a cellular model of ischemia-reperfusion injury. By selectively inhibiting the reverse activity of the mitochondrial F1Fo-ATPase, this compound serves as a powerful tool to elucidate the critical role of mitochondrial bioenergetics in I/R injury and to explore novel therapeutic avenues for cardioprotection.
References
- 1. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
Application of BTB06584 in Cancer Radiosensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic or acquired radioresistance of tumor cells. Overcoming this resistance is a critical challenge in oncology. BTB06584, a selective inhibitor of the F1Fo-ATP synthase, has emerged as a promising agent for enhancing the radiosensitivity of cancer cells. This document provides detailed application notes and protocols for researchers investigating the use of this compound as a radiosensitizer.
This compound selectively inhibits the ATP hydrolysis activity of the mitochondrial F1Fo-ATP synthase without significantly affecting its ATP synthesis function.[1] This selective inhibition leads to a collapse of the mitochondrial membrane potential (ΔΨm) in cancer cells, particularly under the stress of radiation, ultimately promoting apoptosis and enhancing the cytotoxic effects of ionizing radiation.[1]
Mechanism of Action
Under cellular stress, such as that induced by radiation, cancer cells can reverse the function of F1Fo-ATP synthase to hydrolyze ATP and maintain the mitochondrial membrane potential, a key factor in cell survival.[1] this compound prevents this pro-survival mechanism. By inhibiting ATP hydrolysis, this compound leads to a sustained collapse of the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[1] This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.[1] The action of this compound is dependent on the presence of the endogenous inhibitor protein IF1, which is often overexpressed in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the radiosensitizing effects of this compound in the non-small-cell lung cancer (NSCLC) cell line A549.
Table 1: Effect of this compound on Clonogenic Survival of A549 Cells
| Treatment | Radiation Dose (Gy) | Colony Formation Rate (%) |
| Control | 4 | 29.13 ± 2.97 |
| This compound | 4 | 4.78 ± 2.6 |
Data extracted from a study on A549 NSCLC cells.[1]
Table 2: Effect of this compound on Apoptosis in A549 Cells
| Treatment | Increase in Early Apoptosis (vs. Radiation Alone) |
| This compound + 4 Gy Radiation | > 3-fold |
Data extracted from a study on A549 NSCLC cells.[1]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound in combination with radiation on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
X-ray irradiator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined pre-incubation time (e.g., 2 hours).
-
Expose the cells to the desired dose of X-ray radiation.
-
At various time points post-irradiation (e.g., 0, 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after treatment with this compound and radiation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
X-ray irradiator
Procedure:
-
Pre-treat cells in culture flasks with this compound or vehicle for the desired time.
-
Trypsinize and count the cells.
-
Plate a known number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) into 6-well plates.
-
Allow cells to attach for 4-6 hours.
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and generate survival curves.
Protocol 3: Western Blotting for Apoptosis and DNA Damage Markers
This protocol is for detecting changes in protein expression related to apoptosis and the DNA damage response.
Materials:
-
Treated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-γH2AX, anti-p-ATM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: In Vivo Xenograft Radiosensitivity Study
This protocol outlines a general procedure for evaluating the radiosensitizing effect of this compound in a mouse xenograft model. Note: Specific doses and schedules for this compound in vivo may need to be optimized.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection
-
This compound formulation for in vivo administration
-
Calipers
-
Small animal irradiator
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
After a set time following drug administration, irradiate the tumors of the mice in the radiation groups with a specified dose and fractionation schedule.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Plot tumor growth curves and perform statistical analysis to determine the effect of the combination treatment.
Visualizations
Signaling Pathway of this compound in Radiosensitization
Caption: this compound inhibits ATP hydrolysis, causing mitochondrial membrane potential collapse and apoptosis.
Experimental Workflow for In Vitro Radiosensitization Studies
Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.
Logical Relationship of this compound and Radiation Effects
Caption: this compound and radiation converge to enhance apoptosis and radiosensitivity.
References
Application Notes and Protocols for Investigating Mitochondrial Dysfunction Using BTB06584
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a wide range of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. A critical aspect of mitochondrial function is the maintenance of the proton motive force and ATP synthesis, primarily driven by the F1Fo-ATP synthase. Under conditions of cellular stress, such as ischemia, the F1Fo-ATP synthase can reverse its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential.[1][2] This ATP hydrolysis, however, can exacerbate cellular energy depletion and contribute to cell death.[1]
BTB06584 is a novel small molecule that acts as a selective inhibitor of the mitochondrial F1Fo-ATPase hydrolytic activity.[2] Its mechanism of action is dependent on the endogenous inhibitor protein, IF1.[2] By specifically targeting the reverse action of the ATP synthase, this compound presents a valuable tool for studying the pathological consequences of ATP hydrolysis in mitochondrial dysfunction and for exploring potential therapeutic strategies to mitigate cellular damage during ischemic events.[2][3]
These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial dysfunction in various experimental settings.
Mechanism of Action
Under ischemic conditions (low oxygen and glucose), the mitochondrial electron transport chain can no longer maintain the proton gradient across the inner mitochondrial membrane. This leads to a decrease in the mitochondrial membrane potential (ΔΨm). To counteract this, the F1Fo-ATP synthase reverses its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix and thus preserving the ΔΨm.[1] However, this comes at the cost of depleting cellular ATP reserves, which can lead to cell death.[1]
This compound selectively inhibits this ATP hydrolysis activity of the F1Fo-ATPase.[2] Its inhibitory effect is enhanced by the presence of the mitochondrial inhibitor protein IF1, suggesting a synergistic mechanism.[2] Importantly, this compound does not affect the forward ATP synthesis activity of the F1Fo-ATP synthase under normal physiological conditions, making it a highly specific tool for studying the pathological reversal of this enzyme.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial function.
| Parameter | Cell Line | Condition | Concentration of this compound | Observed Effect | Reference |
| ATP Consumption | HL-1 | Inhibition of respiration (rotenone and antimycin A) | 100 µM | Significantly reduced the increase in MgG fluorescence, indicating preservation of ATP. | [1] |
| HeLa | Inhibition of respiration (NaCN and IAA) | 100 µM | Significantly preserved ATP levels compared to untreated cells. | [1] | |
| Oxygen Consumption Rate (OCR) | HL-1 | Basal | 100 µM | No significant change in the rate of O2 consumption. | [1] |
| HL-1 | Uncoupled (FCCP) | 100 µM | Did not alter maximal oxygen consumption. | [1] | |
| Ischemic Cell Death | HL-1 | Ischemia/Reperfusion | 100 µM | Substantially reduced cell death, comparable to known cardioprotective agents. | [1] |
| HeLa | Ischemia | 100 µM | Significantly protected against ischemic cell death. | [1] | |
| Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/RX) | 100 µM | Significantly reduced neuronal cell death. | [1] | |
| IC50 for ATP Hydrolysis Inhibition | - | - | - | Not explicitly reported in the reviewed literature. One study noted it was inactive at 50µM in H9C2 cells where other novel inhibitors were active. | [4] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate mitochondrial dysfunction using this compound.
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on mitochondrial membrane potential under conditions that induce F1Fo-ATPase reversal.
Materials:
-
Cells of interest (e.g., HL-1, HeLa, primary neurons)
-
Culture medium
-
This compound
-
Mitochondrial membrane potential dye (e.g., TMRM, TMRE, or JC-1)
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes or 96-well plates).
-
Allow cells to adhere and grow to the desired confluency.
-
Pre-treat cells with this compound (e.g., 100 µM) or vehicle control for a specified period (e.g., 30 minutes).
-
Load the cells with a mitochondrial membrane potential dye according to the manufacturer's instructions. For example, incubate with 25-50 nM TMRM for 30 minutes at 37°C.
-
Wash the cells with a suitable imaging buffer (e.g., HBSS).
-
Acquire baseline fluorescence images.
-
Induce mitochondrial dysfunction by adding an inhibitor of the electron transport chain, such as rotenone (e.g., 1 µM) and antimycin A (e.g., 1 µM). This will cause the F1Fo-ATPase to reverse.
-
Monitor the changes in fluorescence over time. In the presence of this compound, a more rapid depolarization (decrease in fluorescence for TMRM/TMRE) is expected as the reversed ATPase is inhibited from maintaining the membrane potential.
-
As a positive control for F1Fo-ATPase inhibition, use oligomycin (e.g., 1 µg/mL).
Protocol 2: Assessment of Cellular ATP Levels
Objective: To determine if this compound can prevent ATP depletion during mitochondrial stress.
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
Inhibitors of cellular respiration (e.g., rotenone and antimycin A, or sodium cyanide and iodoacetic acid)
-
ATP measurement kit (e.g., luciferase-based assay) or a fluorescent Mg2+ indicator like Magnesium Green (MgG).[1]
Procedure using a Luciferase-based Assay:
-
Seed cells in a multi-well plate and treat with this compound or vehicle control.
-
Induce mitochondrial and glycolytic inhibition using a combination of drugs like rotenone (1 µM) + antimycin A (1 µM) or sodium cyanide (NaCN, e.g., 5 mM) + iodoacetic acid (IAA, e.g., 1 mM) for a defined period (e.g., 60-90 minutes).
-
Lyse the cells according to the ATP assay kit protocol.
-
Measure the ATP concentration using a luminometer.
-
Normalize the ATP levels to the total protein concentration for each sample.
-
Compare the ATP levels in this compound-treated cells to the vehicle-treated cells. A higher ATP level in the this compound group indicates inhibition of ATP hydrolysis.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
Objective: To confirm that this compound does not inhibit mitochondrial respiration under basal or uncoupled conditions.
Materials:
-
Cells of interest
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
Procedure (using a Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
The following day, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Perform a standard mitochondrial stress test protocol. This typically involves sequential injections of:
-
This compound or vehicle to measure its effect on basal respiration.
-
Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP to uncouple the electron transport chain and measure maximal respiration.
-
Rotenone/antimycin A to inhibit Complex I and III and measure non-mitochondrial respiration.
-
-
Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. No significant change is expected.[1]
Protocol 4: Assessment of Protection Against Ischemic Cell Death
Objective: To evaluate the cytoprotective effect of this compound in a model of ischemia.
Materials:
-
Cells of interest (e.g., cardiomyocytes, neurons)
-
Culture medium
-
This compound
-
Hypoxia chamber or solution for chemical hypoxia (e.g., oxygen-glucose deprivation medium)
-
Cell viability dyes (e.g., Propidium Iodide for dead cells, and Hoechst 33342 or FDA for total cells)
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with this compound (e.g., 100 µM) or vehicle for a specified time.
-
Induce ischemia by placing the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) with glucose-free medium for a defined period (e.g., 3-6 hours).
-
Simulate reperfusion by returning the cells to normoxic conditions and normal culture medium for a further period (e.g., 24 hours).
-
Stain the cells with a combination of a live/dead cell stain (e.g., Propidium Iodide and Hoechst 33342).
-
Acquire fluorescence images and quantify the percentage of dead cells (Propidium Iodide positive) relative to the total number of cells (Hoechst positive).
-
Compare the percentage of cell death in the this compound-treated group to the vehicle-treated group. A lower percentage of cell death in the this compound group indicates a protective effect.[1]
Mandatory Visualizations
Caption: Mechanism of this compound action in mitochondrial dysfunction.
Caption: Workflow for assessing the protective effects of this compound.
References
- 1. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
BTB06584: A Potent Tool for Investigating IF1-Dependent Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BTB06584 is a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase. Under conditions of cellular stress, such as ischemia, the F1Fo-ATP synthase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential. This ATP hydrolysis, however, contributes to cellular energy depletion and can exacerbate cell death. The endogenous inhibitor protein IF1 (ATPase Inhibitory Factor 1) mitigates this detrimental ATP hydrolysis. This compound's mechanism of action is intrinsically linked to the presence of IF1, making it an invaluable tool for dissecting the nuanced roles of IF1 in cellular bioenergetics and signaling.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study IF1-dependent pathways.
Mechanism of Action
This compound selectively inhibits the ATP hydrolase activity of the F1Fo-ATPase without affecting its ATP synthesis function under normal physiological conditions.[1][2] Its inhibitory effect is dependent on the expression of IF1.[1] Studies have shown that the efficiency of this compound is enhanced in cells overexpressing IF1 and reduced in cells where IF1 is silenced.[1] This dependency makes this compound a specific chemical probe to investigate cellular processes regulated by IF1-mediated inhibition of ATP hydrolysis.
Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound, providing a clear comparison of its effects across different experimental conditions.
Table 1: Effect of this compound on Mitochondrial and Cellular Parameters
| Parameter | Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| F1Fo-ATPase Activity | HL-1 | Inhibition of Respiration | 100 µM | Inhibition | [1][3] |
| ATP Consumption | HeLa | Inhibition of Respiration | 100 µM | Decreased | [1][3] |
| Mitochondrial Membrane Potential (ΔΨm) | HL-1, HeLa | Normal Respiration | 100 µM | No significant effect | [1][3] |
| Oxygen Consumption | HL-1 | Normal Respiration | 100 µM | No significant effect | [1][3] |
| Ischemic Cell Death | Cortical Neurons | Oxygen-Glucose Deprivation | 100 µM | Reduced | [1] |
| Radiosensitivity | A549 (NSCLC) | X-ray Radiation | 50 µM | Enhanced | [4] |
Table 2: IF1-Dependence of this compound Activity
| Cell Line | IF1 Expression Level | This compound Efficiency | Reference |
| HeLa | Overexpressed | Increased | [1][3] |
| HeLa | Silenced | Reduced | [1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by IF1 and the experimental workflows for studying these pathways using this compound.
Caption: IF1-Dependent Signaling Pathways Modulated by this compound.
Caption: General Experimental Workflow for Studying this compound Effects.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of this compound on IF1-dependent pathways.
Protocol 1: In Vitro Ischemia/Reperfusion Model in Neuronal Cells
This protocol describes how to induce ischemia-like conditions in cultured neurons and assess the protective effects of this compound.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Earle's Balanced Salt Solution (EBSS), glucose-free
-
This compound (100 µM stock solution in DMSO)
-
Hypoxia chamber (95% N2, 5% CO2)
-
Propidium Iodide (PI) and Hoechst 33342 staining solutions
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate neurons at an appropriate density and culture until they reach the desired maturity.
-
This compound Pre-treatment: One hour prior to inducing ischemia, replace the culture medium with fresh medium containing 100 µM this compound or vehicle control (DMSO).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with glucose-free EBSS.
-
Place the cells in fresh glucose-free EBSS.
-
Transfer the cells to a hypoxia chamber at 37°C for the desired duration of ischemia (e.g., 3 hours).
-
-
Reperfusion:
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free EBSS with the original culture medium (containing this compound or vehicle).
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for the desired reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Death:
-
Incubate the cells with Hoechst 33342 (1 µg/mL) and PI (15 µg/mL) for 15 minutes at 37°C.
-
Capture fluorescence images using a microscope.
-
Quantify cell death by calculating the ratio of PI-positive (dead) cells to Hoechst-positive (total) cells.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Rhodamine 123 to assess changes in ΔΨm.
Materials:
-
Cultured cells (e.g., HeLa, HL-1)
-
This compound
-
Rotenone (respiratory chain complex I inhibitor)
-
Oligomycin (F1Fo-ATPase inhibitor, positive control)
-
Rhodamine 123 (Rh123)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a low concentration of Rh123 (e.g., 1 µM) in a suitable buffer for 30 minutes at 37°C.
-
Inhibition of Respiration: Add rotenone (e.g., 5 µM) to the cells to inhibit mitochondrial respiration. This will cause the F1Fo-ATPase to reverse and maintain ΔΨm at the expense of ATP.
-
This compound Treatment: Add this compound (100 µM) or oligomycin (as a positive control) to the cells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence of Rh123 over time using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~525 nm). A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Protocol 3: Assessment of Intracellular ATP Consumption
This protocol utilizes the fluorescent indicator Magnesium Green™ (MgG) to indirectly measure changes in intracellular ATP levels.
Materials:
-
Cultured cells
-
This compound
-
Respiratory chain inhibitors (e.g., rotenone and antimycin A)
-
Magnesium Green™ (MgG) fluorescent dye
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Load the cells with MgG (e.g., 5 µM) for 30 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images.
-
Inhibition of Respiration: Add a combination of respiratory chain inhibitors (e.g., 5 µM rotenone and 1 µM antimycin A) to induce ATP consumption by the reversed F1Fo-ATPase.
-
This compound Treatment: Simultaneously or shortly after adding the respiratory inhibitors, add this compound (100 µM).
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals. An increase in MgG fluorescence corresponds to a decrease in intracellular ATP. This compound should slow the rate of fluorescence increase compared to the control.
Protocol 4: Western Blot Analysis of IF1 Dimerization
This protocol can be used to investigate if this compound affects the oligomeric state of IF1.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against IF1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with this compound (100 µM) under both normoxic and hypoxic/ischemic conditions for the desired duration.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-IF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Analyze the relative abundance of IF1 monomers, dimers, and potentially tetramers.
Conclusion
This compound is a powerful and specific tool for elucidating the roles of IF1 in cellular physiology and pathophysiology. Its IF1-dependent inhibitory action on the reverse function of F1Fo-ATPase allows for precise investigation of the consequences of mitochondrial ATP hydrolysis in various cellular contexts, including ischemia-reperfusion injury and cancer biology. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of IF1-dependent pathways.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioenergetics-communications.org [bioenergetics-communications.org]
- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTB06584 in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTB06584 is a selective inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse (ATP hydrolysis) activity, which is prominent under ischemic conditions. Under normal physiological conditions, the F1Fo-ATPase synthesizes ATP. However, during ischemia (oxygen deprivation), it can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential, which ultimately depletes cellular ATP and contributes to cell death. This compound has been shown to inhibit this detrimental ATP hydrolysis without affecting ATP synthesis, making it a promising candidate for therapies against ischemia-reperfusion injury.
The zebrafish (Danio rerio) model has been instrumental in the in vivo evaluation of this compound. Specifically, the pinotage (pnt) mutant zebrafish line, which has a loss-of-function mutation in the atpif1a gene, provides a unique model to study the effects of this compound. The atpif1a gene encodes for the endogenous inhibitor of the F1Fo-ATPase, IF1. The pnt mutants exhibit defective hemoglobin synthesis, leading to anemia. This phenotype is a consequence of impaired mitochondrial bioenergetics. Treatment with this compound has been shown to rescue this anemic phenotype in pnt mutant zebrafish, demonstrating the compound's ability to be absorbed and exert its therapeutic effect in vivo without apparent toxicity.
These application notes provide detailed protocols for the in vivo application of this compound in zebrafish models, focusing on the rescue of the anemic phenotype in pnt mutants.
Data Presentation
Table 1: Quantitative Analysis of Phenotype Rescue in pinotage (pnt) Zebrafish Mutants Treated with this compound
| Treatment Group | Phenotype Assessed | Readout | Result | Statistical Significance |
| Wild-type (WT) + Vehicle (DMSO) | Hemoglobin Synthesis | o-dianisidine staining | Normal hemoglobin levels | N/A |
| pnt Mutant + Vehicle (DMSO) | Hemoglobin Synthesis | o-dianisidine staining | Defective hemoglobin synthesis | N/A |
| pnt Mutant + 1 µM this compound | Hemoglobin Synthesis | o-dianisidine staining | Significant rescue of hemoglobin synthesis | P < 0.05 |
| Wild-type (WT) + Vehicle (DMSO) | Mitochondrial Membrane Potential (ΔΨm) | TMRM Staining | Normalized fluorescence intensity | N/A |
| pnt Mutant + Vehicle (DMSO) | Mitochondrial Membrane Potential (ΔΨm) | TMRM Staining | Elevated ΔΨm | *P < 0.001 |
| pnt Mutant + 1 µM this compound | Mitochondrial Membrane Potential (ΔΨm) | TMRM Staining | Normalized ΔΨm | P < 0.05 |
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: Zebrafish Experimental Workflow.
Experimental Protocols
Protocol 1: General Zebrafish Maintenance and Drug Administration
This protocol outlines the general procedures for maintaining zebrafish and administering this compound.
Materials:
-
Zebrafish (Danio rerio), pinotage (pnt) heterozygous carriers
-
Breeding tanks
-
Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2-7.4)
-
Petri dishes
-
Incubator at 28.5°C
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Dissecting microscope
Procedure:
-
Zebrafish Breeding and Embryo Collection:
-
Set up breeding tanks with adult pnt heterozygous zebrafish in the evening.
-
The following morning, collect the fertilized embryos.
-
Rinse the embryos with fresh E3 medium and transfer them to petri dishes containing E3 medium.
-
Incubate the embryos at 28.5°C.
-
-
Embryo Sorting and Treatment:
-
At 3 days post-fertilization (dpf), identify the pnt mutant embryos based on their anemic phenotype (pale appearance) under a dissecting microscope.
-
Separate the pnt mutants and their wild-type siblings into different treatment groups.
-
Prepare the treatment solutions by diluting the this compound stock solution in E3 medium to a final concentration of 1 µM. Prepare a vehicle control solution with the same concentration of DMSO.
-
Incubate the embryos in the treatment solutions for 24 hours at 28.5°C.
-
Protocol 2: o-dianisidine Staining for Hemoglobin Detection
This protocol is used to visualize hemoglobin in zebrafish embryos to assess the rescue of the anemic phenotype.
Materials:
-
Treated zebrafish embryos (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
o-dianisidine staining solution:
-
0.6 mg/mL o-dianisidine
-
10 mM Sodium Acetate (pH 5.2)
-
0.65% Hydrogen peroxide (H₂O₂)
-
40% Ethanol
-
-
Glycerol
-
Microscope slides and coverslips
Procedure:
-
Fixation:
-
Following treatment, euthanize the zebrafish larvae in an ice-water bath.
-
Fix the larvae in 4% PFA in PBS for 2 hours at room temperature.
-
Wash the larvae three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the o-dianisidine staining solution fresh.
-
Incubate the fixed larvae in the staining solution in the dark for 15-30 minutes.
-
Monitor the staining progress under a dissecting microscope until the red blood cells are clearly stained brown.
-
-
Washing and Mounting:
-
Stop the staining reaction by washing the larvae three times with PBS.
-
To clear pigmentation, incubate in a bleach solution (1% KOH, 3% H₂O₂) for 20 minutes.
-
Rinse with PBS.
-
Mount the stained larvae on a microscope slide in a drop of glycerol for imaging.
-
-
Imaging and Analysis:
-
Image the stained embryos using a bright-field microscope.
-
Quantify the staining intensity or the percentage of positively stained embryos in each treatment group.
-
Protocol 3: TMRM Staining for Mitochondrial Membrane Potential
This protocol is used to assess the mitochondrial membrane potential (ΔΨm) in live zebrafish larvae.
Materials:
-
Treated live zebrafish larvae (from Protocol 1)
-
E3 medium
-
Tetramethylrhodamine, methyl ester (TMRM) stock solution (in DMSO)
-
Mounting medium (e.g., low-melting-point agarose)
-
Confocal microscope
Procedure:
-
Staining:
-
Prepare a working solution of TMRM in E3 medium. A final concentration of 300 nM has been previously used.
-
Incubate the live larvae in the TMRM solution for 1.5 hours at 28.5°C in the dark.
-
-
Washing and Mounting:
-
After incubation, wash the larvae twice with fresh E3 medium to remove excess TMRM.
-
Mount the live larvae in low-melting-point agarose on a glass-bottom dish for imaging.
-
-
Imaging and Analysis:
-
Immediately image the larvae using a confocal microscope with appropriate excitation and emission wavelengths for TMRM (e.g., excitation ~543 nm, emission ~565-615 nm).
-
Acquire Z-stack images of the region of interest.
-
Quantify the fluorescence intensity of TMRM in the mitochondria of the cells of interest. Normalize the fluorescence intensity to control groups.
-
Conclusion
The zebrafish model, particularly the pinotage mutant, serves as a valuable in vivo platform for the evaluation of this compound. The protocols outlined above provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in mitigating mitochondrial dysfunction. The rescue of the anemic phenotype in pnt mutants by this compound highlights its promise as a selective inhibitor of F1Fo-ATPase hydrolysis for conditions involving ischemia.
Experimental design for assessing the effects of BTB06584
Introduction
BTB06584 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the cellular effects of this compound, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.
1. Assessment of Cellular Viability
To determine the cytotoxic and cytostatic effects of this compound, a colorimetric MTT assay is recommended. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: IC₅₀ Values of this compound
The half-maximal inhibitory concentration (IC₅₀) should be calculated from the dose-response curves.
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) |
| MCF-7 | 24 | 15.2 |
| 48 | 8.5 | |
| 72 | 4.1 | |
| A549 | 24 | 22.8 |
| 48 | 12.3 | |
| 72 | 6.7 | |
| U87-MG | 24 | 18.9 |
| 48 | 10.1 | |
| 72 | 5.3 |
2. Analysis of the PI3K/Akt/mTOR Signaling Pathway
Western blotting is a key technique to investigate the effect of this compound on the phosphorylation status and expression levels of proteins within the PI3K/Akt/mTOR pathway.
Protocol 2: Western Blotting
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: Densitometry Analysis of Key Proteins
| Target Protein | Treatment (this compound, 10 µM) | Fold Change (vs. Control) |
| p-Akt (Ser473) | 2 hours | 0.25 |
| Total Akt | 2 hours | 0.98 |
| p-mTOR (Ser2448) | 2 hours | 0.31 |
| Total mTOR | 2 hours | 1.02 |
| p-S6K (Thr389) | 2 hours | 0.18 |
| Total S6K | 2 hours | 0.95 |
3. Gene Expression Analysis
Quantitative PCR (qPCR) can be used to measure changes in the mRNA levels of genes that are downstream targets of the PI3K/Akt/mTOR pathway.
Protocol 3: Quantitative PCR (qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., CCND1, BCL2) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation: Relative mRNA Expression
| Target Gene | Treatment (this compound, 10 µM) | Fold Change (vs. Control) |
| CCND1 | 24 hours | 0.45 |
| BCL2 | 24 hours | 0.62 |
| MYC | 24 hours | 0.51 |
4. Cell Cycle Analysis
Flow cytometry analysis of propidium iodide (PI) stained cells is used to determine the effect of this compound on cell cycle distribution.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| This compound (5 µM) | 68.9 | 20.3 | 10.8 |
| This compound (10 µM) | 75.4 | 15.2 | 9.4 |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Application Notes and Protocols for Evaluating BTB06584's Impact on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTB06584 is a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse activity of ATP hydrolysis.[1][2] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, depleting cellular ATP reserves and contributing to cell death.[3][4] By inhibiting this ATP hydrolysis, this compound has been shown to preserve cellular ATP levels and protect against ischemic cell death.[1][2] These application notes provide detailed protocols for evaluating the impact of this compound on cell viability using standard colorimetric and luminescent assays.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| e.g., H9c2 | 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 10 | 24 | 98 ± 4.8 | |
| 50 | 24 | 95 ± 6.1 | |
| 100 | 24 | 92 ± 5.5 | |
| 0 (Vehicle Control) | 48 | 100 ± 6.3 | |
| 10 | 48 | 96 ± 5.9 | |
| 50 | 48 | 90 ± 7.2 | |
| 100 | 48 | 85 ± 6.8 |
Table 2: Effect of this compound on ATP Levels as Determined by CellTiter-Glo® Assay
| Cell Line | This compound Concentration (µM) | Treatment Condition | Luminescence (RLU) (Mean ± SD) | % ATP Level (relative to control) |
| e.g., A549 | 0 (Vehicle Control) | Normoxia | 1,500,000 ± 120,000 | 100 |
| 10 | Normoxia | 1,450,000 ± 110,000 | 96.7 | |
| 0 (Vehicle Control) | Hypoxia/Reoxygenation | 800,000 ± 95,000 | 53.3 | |
| 10 | Hypoxia/Reoxygenation | 1,200,000 ± 105,000 | 80.0 |
Experimental Protocols
General Experimental Workflow
The overall process for assessing the impact of this compound on cell viability is outlined below.
Experimental workflow for evaluating this compound's impact on cell viability.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 50 mM stock can be prepared and stored at -20°C.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, a marker of metabolically active cells.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
This compound Stock Solution: Prepare a stock solution as described in Protocol 1.
-
Cell Seeding: Seed cells into a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in Protocol 1.
-
Incubation: Incubate the plate for the desired time. To mimic ischemic conditions, cells can be subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the relative ATP levels for each treatment compared to the vehicle control.
Signaling Pathways
This compound's inhibition of the F1Fo-ATPase's reverse function can influence several downstream signaling pathways related to cell survival and apoptosis.
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the proposed mechanism of this compound and its impact on key signaling pathways.
Proposed mechanism of this compound in preventing ATP depletion and promoting cell survival.
Relationship Between Mitochondrial Membrane Potential and Cell Viability
The maintenance of mitochondrial membrane potential (ΔΨm) is crucial for cell viability. A collapse in ΔΨm is an early indicator of apoptosis.
The central role of mitochondrial membrane potential in determining cell fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial membrane potential: Significance and symbolism [wisdomlib.org]
- 4. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address off-target effects of BTB06584
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of BTB06584 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mitochondrial F1Fo-ATPase.[1][2] Its primary on-target effect is to inhibit the reverse activity of this enzyme, which is the hydrolysis of ATP.[3][4] This inhibitory action is dependent on the presence of the endogenous mitochondrial protein, ATPase Inhibitory Factor 1 (IF1).[1][2] Under conditions of cellular stress like ischemia, where the F1Fo-ATPase can reverse its function and deplete cellular ATP, this compound preserves ATP levels without significantly affecting ATP synthesis through oxidative phosphorylation under normal conditions.[2][3]
Q2: What are off-target effects, and are any known for this compound?
A2: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its designated target. These can lead to unforeseen biological consequences, complicating data interpretation. While this compound is reported to be highly selective for the F1Fo-ATPase, all small molecules have the potential for off-target interactions, particularly at high concentrations. One study noted that this compound suppressed the activation of the MAPK signaling pathway in chondrocytes, which could be an off-target or a downstream on-target effect.[5] It is crucial for researchers to empirically validate the specificity of this compound's effects within their experimental system.
Q3: How do I differentiate between on-target and off-target effects of this compound?
A3: Differentiating between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Rescue Experiments: The effects of this compound are dependent on IF1.[1] Therefore, silencing the expression of IF1 should reduce the efficacy of this compound. If the observed phenotype persists in IF1-knockdown cells, it may be due to an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employing another F1Fo-ATPase inhibitor with a different chemical structure, such as oligomycin, can help confirm if the phenotype is due to inhibition of the intended target. However, be aware that oligomycin is less selective and inhibits both ATP synthesis and hydrolysis.[4]
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the IC50 for F1Fo-ATPase inhibition. Off-target effects often require higher concentrations of the compound.
Troubleshooting Guides
Issue 1: The observed cellular phenotype is not reversed by IF1 knockdown.
Possible Cause: The phenotype may be resulting from an off-target interaction of this compound that is independent of its canonical mechanism involving IF1.
Troubleshooting Steps:
-
Confirm IF1 Knockdown Efficiency: First, ensure that your method for reducing IF1 expression (e.g., siRNA, shRNA, CRISPR) is effective.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target (F1Fo-ATPase) in a cellular context. A positive result shows that the compound engages its target, even if the downstream phenotype involves an off-target pathway.
-
Conduct Broad Kinase Profiling: Since many off-target effects involve kinases, screening this compound against a panel of kinases can identify potential unintended targets.
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| F1Fo-ATPase (On-Target) | 95% | 99% |
| Kinase A | 5% | 15% |
| Kinase B (e.g., a MAPK) | 8% | 55% |
| Kinase C | 2% | 10% |
| This table illustrates how a kinase screen might reveal a potential off-target (Kinase B) at a higher concentration. |
-
Cell Seeding: Plate cells (e.g., HeLa or A549) at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute IF1-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate cells for 48-72 hours to allow for IF1 protein depletion.
-
Validation: Harvest a subset of cells to confirm knockdown efficiency via Western Blot or qPCR.
-
Experimentation: Treat the remaining IF1-knockdown and control cells with this compound and assess the phenotype of interest.
Issue 2: Unexpected changes observed in cellular signaling pathways (e.g., MAPK pathway).
Possible Cause: this compound might be directly inhibiting a kinase in the MAPK pathway, or the metabolic effects of inhibiting F1Fo-ATPase could indirectly influence signaling cascades.
Troubleshooting Steps:
-
Phospho-protein Analysis: Use Western blotting or a phospho-proteomics approach to determine which specific nodes of the MAPK pathway (e.g., ERK, JNK, p38) are affected by this compound treatment.
-
Direct Kinase Assay: If a specific kinase is implicated, perform an in vitro kinase assay using the purified enzyme and this compound to test for direct inhibition.
-
Measure Cellular Bioenergetics: Assess the impact of this compound on mitochondrial membrane potential (ΔΨm) and cellular ATP/ADP ratios. Alterations in cellular energy status can profoundly impact signaling networks.
| Treatment Group | TMRM Fluorescence (Arbitrary Units) | Interpretation |
| Vehicle Control | 100 ± 5 | Normal ΔΨm |
| This compound (10 µM, Normoxia) | 98 ± 6 | No significant effect on ΔΨm |
| This compound (10 µM, Hypoxia) | 75 ± 8 | Prevents hyperpolarization under stress |
| FCCP (Positive Control) | 20 ± 4 | Depolarized ΔΨm |
| This table shows how this compound might not affect basal mitochondrial potential but could modulate it under hypoxic stress, which may influence signaling. |
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with a fluorescent potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) at a concentration of 25-50 nM for 30-45 minutes at 37°C.
-
Treatment: Add this compound or vehicle control to the cells and incubate for the desired duration. Include a positive control for depolarization, such as FCCP (5 µM).
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter set (e.g., 560 nm excitation / 580 nm emission for TMRM).[6]
-
Quantification: Measure the mean fluorescence intensity from the mitochondrial regions of multiple cells for each condition. A decrease in fluorescence intensity indicates mitochondrial depolarization.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Improving the efficacy of BTB06584 in different cell lines
Welcome to the technical support center for BTB06584, a selective inhibitor of the mitochondrial F1Fo-ATPase reverse activity. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the mitochondrial F1Fo-ATPase. Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, hydrolyzing ATP to pump protons and maintain the mitochondrial membrane potential. This process, however, depletes cellular ATP reserves, leading to cell death. This compound specifically inhibits this reverse ATP hydrolysis activity without affecting ATP synthesis under normal conditions.[1][2] This selective action helps to preserve cellular ATP levels during metabolic stress.
Q2: How does the expression of ATPase Inhibitory Factor 1 (IF1) affect the efficacy of this compound?
A2: The efficacy of this compound is critically dependent on the presence of the endogenous ATPase Inhibitory Factor 1 (IF1).[1][2] this compound is thought to potentiate the inhibitory action of IF1 on the F1Fo-ATPase. Therefore, cell lines with higher endogenous expression of IF1 are expected to be more sensitive to this compound. Conversely, in cell lines with low or absent IF1 expression, this compound will likely have a reduced or no effect. It has been observed that IF1 expression is highly variable across different cell lines and is often upregulated in cancer cells.[1][3][4]
Q3: In which cell lines has this compound been tested?
A3: this compound has been evaluated in several cell lines, including:
-
HL-1: A mouse atrial cardiomyocyte cell line.[1]
-
HeLa: A human cervical cancer cell line.[1]
-
A549: A human non-small-cell lung cancer cell line.[5]
-
Primary cortical neurons. [1]
Q4: What are the potential applications of this compound?
A4: Based on its mechanism of action, this compound has potential applications in:
-
Ischemia-reperfusion injury: By preventing ATP depletion, it may protect tissues from damage caused by a temporary loss of blood supply.[1][2]
-
Cancer therapy: In combination with treatments like radiotherapy, it may enhance cancer cell death by preventing the maintenance of mitochondrial membrane potential under stress.[5]
-
Neurodegenerative diseases: It has been proposed to counteract cell death in neurons under conditions of hypoxia/reoxygenation.[6]
Q5: Are there any known off-target effects of this compound?
A5: Currently, there is limited specific information in the published literature regarding the off-target effects of this compound. However, as with any small molecule inhibitor, off-target effects are a possibility. General concerns for F1Fo-ATPase inhibitors include potential effects on other ATPases or cellular processes dependent on ATP.[2] It is always recommended to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound shows no or low efficacy in my cell line. | Low or absent IF1 expression: The efficacy of this compound is dependent on IF1. | 1. Assess IF1 expression: Perform Western blotting or qPCR to determine the endogenous levels of IF1 in your cell line. Compare with a positive control cell line if available. 2. Overexpress IF1: If IF1 levels are low, consider transiently or stably overexpressing IF1 to sensitize the cells to this compound. |
| Suboptimal experimental conditions to induce F1Fo-ATPase reversal: The inhibitory effect of this compound is only apparent when the F1Fo-ATPase is operating in reverse (hydrolyzing ATP). | 1. Induce mitochondrial stress: Treat cells with mitochondrial inhibitors like rotenone (Complex I inhibitor) or antimycin A (Complex III inhibitor) to block the electron transport chain and induce F1Fo-ATPase reversal. 2. Use an uncoupler: A protonophore like CCCP can be used to dissipate the proton gradient and stimulate ATP hydrolysis. | |
| Incorrect concentration of this compound: The effective concentration can be cell line-dependent. | Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and experimental setup. | |
| High variability in results between experiments. | Inconsistent cell health or passage number: Cell physiology, including mitochondrial function, can change with passage number and culture conditions. | 1. Use cells within a consistent passage number range. 2. Ensure consistent cell culture conditions (media, serum, CO2 levels, etc.). 3. Regularly check for mycoplasma contamination. |
| Variability in inducing F1Fo-ATPase reversal: Inconsistent timing or concentration of mitochondrial inhibitors. | Standardize the protocol for inducing mitochondrial stress: Ensure precise timing and concentrations of any co-treatments. | |
| Observed cytotoxicity in the absence of induced mitochondrial stress. | Potential off-target effects or high concentration of this compound: At high concentrations, this compound may have off-target effects leading to toxicity. | 1. Lower the concentration of this compound: Use the lowest effective concentration determined from your dose-response studies. 2. Include vehicle-only controls: To assess the baseline toxicity of the solvent (e.g., DMSO). 3. Perform cell viability assays (e.g., MTT, trypan blue exclusion) at your working concentration without other stressors. |
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration | Reference |
| HL-1 (mouse cardiomyocyte) | Inhibition of mitochondrial depolarization | 100 µM | [1] |
| HeLa (human cervical cancer) | Preservation of ATP | 100 µM | [1] |
| A549 (human lung cancer) | Radiosensitization | 10 µM | [5] |
| Primary Cortical Neurons | Neuroprotection | 100 µM | [1] |
Experimental Protocols
1. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is a general guideline and may need optimization for your specific cell line.
-
Reagents:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (positive control for depolarization)
-
This compound
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat cells with this compound at the desired concentration for the appropriate time. Include a vehicle control.
-
To induce F1Fo-ATPase reversal, co-treat with a mitochondrial inhibitor (e.g., rotenone/antimycin A) if required by the experimental design.
-
For a positive control for depolarization, treat a set of cells with FCCP or CCCP (e.g., 10-50 µM) for a short period (e.g., 15-30 minutes) before JC-1 staining.
-
Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells with warm PBS.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (~590 nm).
-
Apoptotic/unhealthy cells (low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (~529 nm).
-
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
2. Measurement of Cellular ATP Levels
This protocol describes a luciferase-based ATP assay.
-
Reagents:
-
Luciferase-based ATP assay kit (commercially available)
-
Cell lysis buffer (often included in the kit)
-
This compound
-
Mitochondrial inhibitors (e.g., rotenone, antimycin A) to induce ATP depletion.
-
-
Procedure:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound and/or mitochondrial inhibitors as per your experimental design. Include appropriate controls.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions. This typically involves adding a lysis reagent and incubating for a short period.
-
Add the luciferase substrate reagent to each well.
-
Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in your samples.
-
Visualizations
Caption: Signaling pathway of this compound action on F1Fo-ATPase.
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Caption: Experimental workflow for measuring cellular ATP levels.
References
- 1. Up-regulation of the ATPase Inhibitory Factor 1 (IF1) of the Mitochondrial H+-ATP Synthase in Human Tumors Mediates the Metabolic Shift of Cancer Cells to a Warburg Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 3. metabolism-cancer.com [metabolism-cancer.com]
- 4. The Mitochondrial ATP Synthase/IF1 Axis in Cancer Progression: Targets for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in BTB06584 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing BTB06584 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the mitochondrial F1Fo-ATPase.[1][2] It specifically targets the hydrolytic activity of the F1Fo-ATPase, which is the reversal of its normal ATP synthesis function.[1][2] This reversal occurs under conditions of cellular stress, such as ischemia, leading to the depletion of cellular ATP.[1][2] By selectively inhibiting this ATP hydrolysis, this compound helps to preserve cellular energy levels without affecting normal ATP production through oxidative phosphorylation.[1][2] The inhibitory action of this compound is dependent on the presence of the endogenous inhibitor protein IF1.[2]
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: The primary challenge is to achieve therapeutic concentrations at the target site without causing systemic toxicity. While this compound is designed to be selective, high concentrations could potentially lead to off-target effects or non-specific inhibition of ATP synthesis, although studies have shown it does not affect oxygen consumption.[1][2] Another challenge is the compound's solubility and stability in physiological solutions, which can impact its bioavailability and efficacy.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is soluble in DMSO but insoluble in water and ethanol. For in vivo studies in zebrafish, a stock solution in DMSO can be diluted in aquarium water to the final working concentration.[3] For administration in other animal models, a formulation for oral suspension can be prepared using carboxymethylcellulose sodium (CMC-Na). A suggested starting point is to create a homogeneous suspension of at least 5 mg/mL. For intraperitoneal or intravenous injections, a formulation using a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline can be considered, though specific formulations for this compound have not been published and would require optimization.
Q4: Has this compound been tested in animal models other than zebrafish?
A4: The currently available scientific literature primarily details the in vivo use of this compound in zebrafish models.[1][3] While the compound has been mentioned in the context of potential therapeutic use in conditions like myocardial ischemia, detailed protocols for its administration in mammalian models such as mice are not yet published.[4] Researchers planning to use this compound in other models should perform initial dose-finding and toxicity studies.
Troubleshooting Guide
Problem 1: Low or no observable efficacy of this compound in my in vivo model.
| Possible Cause | Suggested Solution |
| Inadequate Dose | The concentration of this compound reaching the target tissue may be insufficient. Increase the dose in a stepwise manner, carefully monitoring for any signs of toxicity. |
| Poor Bioavailability | The formulation may not be optimal for absorption and distribution. For oral administration, ensure a uniform and stable suspension. For injections, consider optimizing the vehicle composition to improve solubility and stability. |
| Low IF1 Expression | The efficacy of this compound is dependent on the expression of the inhibitor protein IF1.[2] If your cell or tissue model has low endogenous IF1 levels, the inhibitory effect of this compound may be diminished. Consider measuring IF1 expression levels in your model system. |
| Rapid Metabolism/Clearance | This compound may be rapidly metabolized and cleared from circulation. Consider increasing the frequency of administration or using a different delivery route that provides more sustained exposure. Pharmacokinetic studies are recommended to determine the compound's half-life in your model. |
Problem 2: I am observing unexpected toxicity or adverse effects in my animals.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, this compound may inhibit other cellular processes. Reduce the administered dose to the lowest effective concentration. It is crucial to perform a thorough dose-response study to identify the therapeutic window. |
| Vehicle Toxicity | The vehicle used for formulation (e.g., DMSO) can cause toxicity at high concentrations. Prepare a vehicle-only control group to assess the effects of the formulation components. If vehicle toxicity is suspected, explore alternative, less toxic vehicles. |
| Non-selective Inhibition | Although designed to be selective, very high doses might lead to some inhibition of ATP synthesis. Monitor for general signs of toxicity such as weight loss, lethargy, or labored breathing. If observed, reduce the dose immediately. |
| Instability of the Compound | One study has suggested that the instability of this compound might contribute to a lack of enhanced cytotoxicity. Ensure proper storage of the compound and freshly prepare formulations before each use to minimize degradation. |
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 417.82 g/mol | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL); Insoluble in water and ethanol. | - |
| In Vitro Efficacy | 100 µM protects against ischemic cell death in HL-1 cells. | - |
Table 2: In Vivo Efficacy of this compound in Zebrafish Model
| Parameter | Value | Experimental Conditions | Reference |
| Effective Concentration | 1 µM | Treatment of pinotage (pnt) mutant zebrafish embryos for 24 hours. | [3] |
| Outcome | Rescue of defective hemoglobin synthesis. | Incubation in aquarium water containing this compound. | [3] |
| Observed Toxicity | No significant toxicity reported at 1 µM. | Visual inspection of larval development. | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Zebrafish Embryos
This protocol is adapted from the study by Ivanes et al. (2014).[3]
-
Preparation of Stock Solution: Prepare a 0.1 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution in aquarium water to a final concentration of 1 µM. For the control group, prepare a corresponding dilution of DMSO in aquarium water.
-
Treatment: Add the 1 µM this compound working solution (or DMSO control) to the petri dishes containing zebrafish embryos at 1-day post-fertilization (dpf).
-
Incubation: Incubate the embryos for 24 hours under standard zebrafish housing conditions.
-
Observation and Analysis: At 3 dpf, examine the larvae under a microscope to assess the desired phenotype (e.g., rescue of anemia in pnt mutants by observing red blood cells).
Protocol 2: General Protocol for Intraperitoneal (IP) Injection in Mice (Adaptation for this compound)
Disclaimer: This is a general protocol and has not been specifically validated for this compound. Researchers must perform their own dose-finding and toxicity studies.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection volume, a common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A starting point could be a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration of this compound in the injection solution needs to be determined based on the desired dose (mg/kg) and a typical injection volume for a mouse (e.g., 100 µL for a 25g mouse).
-
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or spleen.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Slowly inject the formulated this compound.
-
-
Post-injection Monitoring: Monitor the animal for any signs of distress, pain, or adverse reactions.
Visualizations
Caption: this compound's impact on the MAPK signaling pathway.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Refining BTB06584 experimental protocols for reproducibility
This technical support center provides essential guidance for researchers and drug development professionals utilizing BTB06584, a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the mitochondrial F1Fo-ATPase.[1][2] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential, a process that can accelerate cell death.[1][2] this compound specifically inhibits this ATP hydrolysis activity without affecting ATP synthesis under normal conditions.[1][2] Its efficacy is dependent on the presence of the endogenous inhibitor protein IF1.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: In which experimental models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in various in vitro and in vivo models, including models of ischemia-reperfusion injury where it reduces cell death.[2] It has also been shown to enhance the radiosensitivity of non-small-cell lung cancer cells (A549) by inhibiting ATP hydrolysis.[3]
Q4: Does this compound affect mitochondrial membrane potential or oxygen consumption under normal conditions?
A4: No, under normal physiological conditions, this compound has been shown to have no significant effect on mitochondrial membrane potential (ΔΨm) or oxygen consumption.[1][2][4] Its inhibitory action is specific to the reversed hydrolytic activity of F1Fo-ATPase during cellular stress.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause 1: Interference with cellular metabolism.
-
Troubleshooting Tip: Cell viability assays like MTT rely on cellular metabolic activity. As this compound targets mitochondrial function, it may indirectly affect the readout of such assays, not necessarily reflecting true cell viability.
-
Recommendation: Use a complementary assay that measures cell membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm cell death.
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Tip: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. A concentration of 100 μM has been shown to be effective in several cell types.[2]
-
Issue 2: No observable effect on ATP levels.
-
Possible Cause 1: Experimental conditions do not induce F1Fo-ATPase reversal.
-
Troubleshooting Tip: The ATP-preserving effect of this compound is only apparent when the F1Fo-ATPase is operating in reverse (hydrolyzing ATP). This typically occurs under ischemic or hypoxic conditions.
-
Recommendation: Ensure your experimental model effectively induces a state of cellular stress that promotes the reversal of F1Fo-ATPase. This can be achieved by inhibiting the electron transport chain with agents like rotenone and antimycin A, or by inducing oxygen-glucose deprivation (OGD).[2]
-
-
Possible Cause 2: Low expression of the inhibitory factor IF1.
-
Troubleshooting Tip: The inhibitory activity of this compound is dependent on the presence of the endogenous protein IF1.[2]
-
Recommendation: If you suspect low IF1 expression in your cell model, consider overexpressing IF1 to enhance the effect of this compound. Conversely, silencing of IF1 can be used as a negative control to demonstrate the IF1-dependency of the inhibitor's effect.[2]
-
Issue 3: Difficulty in interpreting mitochondrial membrane potential (ΔΨm) data.
-
Possible Cause 1: Misinterpretation of fluorescent dye signals.
-
Troubleshooting Tip: Cationic dyes like JC-1 are used to measure ΔΨm. A decrease in the red/green fluorescence ratio of JC-1 is indicative of mitochondrial depolarization.
-
Recommendation: Always include appropriate controls in your experiment. A positive control for mitochondrial depolarization, such as the protonophore CCCP, should be used to validate the assay.[3]
-
-
Possible Cause 2: this compound does not directly impact ΔΨm under normal conditions.
-
Troubleshooting Tip: this compound is not an uncoupler and will not cause mitochondrial depolarization in healthy, respiring cells.[2][4] An effect on ΔΨm is expected only when the F1Fo-ATPase is reversed and is the primary mechanism maintaining the membrane potential.
-
Recommendation: To observe the effect of this compound on ΔΨm, first induce the reversal of F1Fo-ATPase by inhibiting the electron transport chain (e.g., with rotenone). In this state, the addition of this compound will inhibit the ATP hydrolysis-driven proton pumping, leading to a collapse of the mitochondrial membrane potential.[2]
-
Data Presentation
Table 1: Effect of this compound on Cell Viability and Colony Formation in A549 Cells
| Treatment Condition | Concentration (µM) | Cell Viability (%) | Colony Formation Rate (%) |
| Control | 0 | 100 | 100 |
| This compound | 50 | ~95 | Not Reported |
| This compound | 100 | ~80 | Not Reported |
| This compound | 200 | ~60 | Not Reported |
| 4Gy Radiation | - | Not Reported | 29.13 ± 2.97 |
| 4Gy Radiation + this compound | 10 | Not Reported | 4.78 ± 2.6 |
Data extracted from a study on non-small-cell lung cancer (A549) cells.[3]
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol is adapted for fluorescence microscopy to observe changes in ΔΨm.
Materials:
-
Cells of interest cultured on glass coverslips
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Rotenone (optional, to induce F1Fo-ATPase reversal)
-
CCCP (optional, as a positive control for depolarization)
-
Fluorescence microscope with appropriate filters for green (monomeric JC-1) and red (J-aggregates) fluorescence.
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and culture overnight.
-
Treat cells with this compound at the desired concentration for the desired time. Include a vehicle control (DMSO). For some experiments, pre-treatment with an ETC inhibitor like rotenone may be necessary to induce F1Fo-ATPase reversal.
-
Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Mount the coverslips on a microscope slide with a drop of PBS.
-
Immediately visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (monomeric JC-1).
-
Capture images and quantify the red/green fluorescence intensity ratio to assess changes in ΔΨm.
Protocol 2: In Vitro Ischemia-Reperfusion (IR) Injury Model
This protocol describes a method to simulate ischemia-reperfusion injury in cultured cells.
Materials:
-
Cultured cells (e.g., cardiomyocytes, neuronal cells) in multi-well plates
-
Ischemia buffer (e.g., glucose-free, hypoxic buffer)
-
Normal culture medium (for reperfusion)
-
This compound stock solution (in DMSO)
-
Cell viability assay kit (e.g., LDH release assay or live/dead staining)
-
Hypoxia chamber or incubator
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Pre-treat the cells with this compound or vehicle (DMSO) in normal culture medium for a specified time (e.g., 1 hour).
-
Ischemia Phase:
-
Remove the normal culture medium.
-
Wash the cells once with the ischemia buffer.
-
Add the ischemia buffer (containing this compound or vehicle) to the cells.
-
Place the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 3 hours) to induce ischemic conditions.
-
-
Reperfusion Phase:
-
Remove the ischemia buffer.
-
Add fresh, pre-warmed normal culture medium (containing this compound or vehicle).
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Injury:
-
Following the reperfusion period, assess cell viability using a suitable assay (e.g., LDH assay on the culture supernatant or live/dead staining of the cells).
-
Compare the level of cell death in the this compound-treated group to the vehicle-treated group to determine the protective effect of the compound.
-
Mandatory Visualization
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mitigating BTB06584-Induced Cytotoxicity at High Concentrations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with the mitochondrial F1Fo-ATPase inhibitor, BTB06584, particularly at high concentrations.
Understanding this compound and Its Potential for Cytotoxicity
This compound is a selective inhibitor of the reverse activity of mitochondrial F1Fo-ATPase, which is the hydrolysis of ATP.[1] This inhibitory action can be beneficial in pathological conditions like ischemia by preventing ATP depletion.[2] However, at high concentrations (typically in the range of 50-200 µM), this compound can induce cytotoxicity in various cell lines, including non-small-cell lung cancer cells (A549).[3] The primary mechanism of this cytotoxicity is the collapse of the mitochondrial membrane potential (ΔΨm), which subsequently triggers the intrinsic pathway of apoptosis.[3]
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This section provides a step-by-step guide to troubleshoot and mitigate unexpected or high levels of cytotoxicity in your experiments.
Initial Assessment of Cytotoxicity
If you are observing higher-than-expected cell death, it is crucial to confirm that the cytotoxicity is indeed caused by this compound and to characterize the nature of the cell death.
1. Confirm Dose-Dependent Cytotoxicity:
-
Problem: Unsure if the observed cell death is a specific effect of this compound.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations. A clear correlation between increasing concentration and decreasing cell viability will confirm a dose-dependent cytotoxic effect.
| This compound Concentration (µM) | Expected Cell Viability (% of Control) in A549 cells |
| < 50 | No significant difference |
| 50 - 200 | Decreased in a dose-dependent manner |
| Based on published data. Actual values may vary depending on the cell line and experimental conditions. |
2. Assess Mitochondrial Membrane Potential (ΔΨm):
-
Problem: Need to confirm the mechanism of cytotoxicity.
-
Solution: Use a fluorescent probe like JC-1 to measure the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of this compound-induced cytotoxicity.
3. Measure Caspase-3 Activation:
-
Problem: Need to confirm if the cell death is apoptotic.
-
Solution: Perform a caspase-3 activity assay. Increased caspase-3 activity is a key indicator of apoptosis.
Strategies for Mitigating Cytotoxicity
Once you have confirmed that this compound is causing cytotoxicity via mitochondrial depolarization and apoptosis, you can implement the following strategies to reduce this effect.
1. Co-treatment with Antioxidants:
-
Rationale: this compound-induced mitochondrial dysfunction can lead to the production of reactive oxygen species (ROS), which can exacerbate cytotoxicity.[4][5] Antioxidants can help to neutralize these harmful molecules and protect the cells.
-
Recommended Agents:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has been shown to protect against drug-induced mitochondrial dysfunction.[6][7][8][9]
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect mitochondrial membranes from oxidative damage and help maintain membrane potential.[10][11][12][13][14]
-
-
Experimental Approach: Co-incubate your cells with this compound and a range of concentrations of either NAC or Vitamin E.
| Antioxidant | Suggested Starting Concentration Range |
| N-acetylcysteine (NAC) | 1 - 10 mM |
| Vitamin E (α-tocopherol) | 10 - 100 µM |
2. Optimization of Cell Culture Conditions:
-
Rationale: The physiological state of the cells can influence their susceptibility to drug-induced toxicity.
-
Serum Starvation:
-
Consideration: Serum starvation is a common technique to synchronize cell cycles. However, it can also sensitize cells to certain treatments.[15][16][17] For some cell types, long-term serum starvation can accelerate metabolism and apoptosis.[18] The effect on this compound cytotoxicity should be empirically determined for your specific cell line.
-
Recommendation: If you are using serum starvation in your protocol, compare the cytotoxicity of this compound in serum-starved versus non-starved cells to determine if this is a contributing factor.
-
Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
This protocol is for a 96-well plate format and can be adapted for other formats.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with this compound at various concentrations, with and without the mitigating agent (e.g., NAC or Vitamin E), for the desired time period. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the wells and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash each well twice with 200 µL of pre-warmed phosphate-buffered saline (PBS).
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Green Fluorescence (JC-1 monomers in apoptotic cells): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay (Colorimetric)
This protocol is for a 96-well plate format.
-
Cell Lysis:
-
After treatment with this compound, collect the cells and centrifuge at 600 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: An increase in absorbance at 405 nm indicates higher caspase-3 activity.
Signaling Pathways and Visualizations
High concentrations of this compound lead to a collapse of the mitochondrial membrane potential, initiating a cascade of events that culminate in apoptosis.
The collapse of the mitochondrial membrane potential is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically become cytotoxic?
A1: Cytotoxicity is generally observed at concentrations ranging from 50 µM to 200 µM in cell lines such as A549.[3] However, the exact cytotoxic concentration can vary depending on the cell line, cell density, and experimental conditions. It is always recommended to perform a dose-response curve for your specific experimental setup.
Q2: Can I use other antioxidants besides NAC and Vitamin E?
A2: Yes, other antioxidants that target mitochondrial oxidative stress could potentially be effective. Examples include Coenzyme Q10 and mito-TEMPO. However, their efficacy in mitigating this compound-induced cytotoxicity would need to be experimentally validated.
Q3: Will using antioxidants interfere with the intended inhibitory effect of this compound on F1Fo-ATPase?
A3: Antioxidants are not expected to directly interfere with the binding of this compound to the F1Fo-ATPase. Their primary role is to counteract the secondary effects of mitochondrial dysfunction, such as ROS production. However, it is good practice to include controls to ensure that the antioxidant alone does not affect the baseline mitochondrial activity in your model system.
Q4: How does the Bcl-2 family of proteins relate to this compound-induced cytotoxicity?
A4: The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[19][20][21] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent mitochondrial outer membrane permeabilization (MOMP). The collapse of the mitochondrial membrane potential induced by this compound can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which then promote MOMP, leading to the release of cytochrome c and subsequent caspase activation.[22][23][24][25][26]
Q5: What is the role of caspase-9 in this process?
A5: Caspase-9 is an initiator caspase in the intrinsic apoptosis pathway.[22][23][24][25][26] Upon release from the mitochondria, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9. Activated caspase-9 then proceeds to cleave and activate executioner caspases like caspase-3, leading to the dismantling of the cell.[22][24][25]
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ROS Pathway Inhibitors and NADH and FADH2 Linked Substrates on Mitochondrial Bioenergetics and ROS Emission in the Heart and Kidney Cortex and Outer Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial ATP Synthase is a Target of Oxidative Stress in Neurodegenerative Diseases [frontiersin.org]
- 6. An in vivo and in vitro study on the protective effects of N-acetylcysteine on mitochondrial dysfunction in isoproterenol treated myocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane effects of vitamin E deficiency: bioenergetic and surface charge density studies of skeletal muscle and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin E Supplementation and Mitochondria in Experimental and Functional Hyperthyroidism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. α-Tocopherol incorporation in mitochondria and microsomes upon supranutritional vitamin E supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin E-Inhibited Phoxim-Induced Renal Oxidative Stress and Mitochondrial Apoptosis In Vivo and In Vitro of Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum starvation induces density-dependent apoptosis via HIF-1 activation and JNK suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fada.birzeit.edu [fada.birzeit.edu]
- 18. Effects of Long-Term Serum Starvation on Autophagy, Metabolism, and Differentiation of Porcine Skeletal Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Caspase-9-induced mitochondrial disruption through cleavage of anti-apoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 26. rupress.org [rupress.org]
How to control for variables in BTB06584 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTB06584 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the mitochondrial F1Fo-ATPase. Its primary mechanism is to specifically inhibit the reverse (hydrolytic) activity of the F1Fo-ATPase, which consumes ATP to pump protons. It has minimal effect on the forward (synthesis) activity of the enzyme, which produces ATP.[1][2][3] This selective inhibition helps to preserve cellular ATP levels, particularly under ischemic conditions where the F1Fo-ATPase can reverse its function and deplete ATP.[1][2][3]
Q2: What is the role of the Inhibitory Factor 1 (IF1) in the action of this compound?
A2: The efficacy of this compound is dependent on the presence of the endogenous mitochondrial protein, Inhibitory Factor 1 (IF1).[2][3] IF1 itself is a natural inhibitor of the F1Fo-ATPase hydrolytic activity. This compound is thought to enhance the inhibitory action of IF1.[4] Consequently, the cellular expression level of IF1 can influence the effectiveness of this compound.[2][3]
Q3: What are the key applications of this compound in research?
A3: this compound is primarily used to study the pathological consequences of F1Fo-ATPase reversal and ATP depletion. Key research applications include:
-
Ischemia-reperfusion injury models: To investigate the role of ATP hydrolysis in cell death and explore potential therapeutic strategies.[3]
-
Mitochondrial bioenergetics: To dissect the roles of ATP synthesis versus hydrolysis in maintaining mitochondrial membrane potential (ΔΨm).
-
Cancer biology: To explore the reliance of cancer cells on mitochondrial ATP hydrolysis for survival and proliferation.[5]
Q4: What is a typical working concentration for this compound?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown effective inhibition of ATP hydrolysis at concentrations ranging from 10 µM to 100 µM.[5][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.[5]
Troubleshooting Guide
Controlling for variables is critical for obtaining reliable and reproducible results in experiments involving this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell toxicity or off-target effects | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. A concentration range of 10-100 µM is a good starting point.[5][6] |
| Prolonged incubation time. | Optimize the incubation time. Shorter incubation periods may be sufficient to observe the desired effect without causing significant cell death. | |
| Cell line sensitivity. | Different cell lines may have varying sensitivities to this compound. Consider using a lower concentration range for sensitive cell lines. | |
| Inconsistent or no effect of this compound | Low expression of IF1 in the cell line. | Verify the expression level of IF1 in your cell model. The effect of this compound is IF1-dependent.[2][3] |
| Incorrect experimental conditions to induce F1Fo-ATPase reversal. | Ensure that your experimental setup (e.g., hypoxia, use of mitochondrial inhibitors like rotenone or antimycin A) effectively induces the reversal of F1Fo-ATPase.[6] | |
| Inactive compound. | Ensure proper storage and handling of the this compound compound to maintain its activity. | |
| Difficulty in interpreting mitochondrial membrane potential (ΔΨm) data | Use of inappropriate fluorescent dyes. | Select a suitable dye for measuring ΔΨm (e.g., TMRM, TMRE, JC-1). Be aware of the potential for artifacts and quenching effects at high dye concentrations.[2][7] |
| Lack of proper controls. | Always include positive and negative controls. For ΔΨm measurements, use an uncoupler like FCCP or CCCP to depolarize the mitochondria (positive control for depolarization) and a non-selective F1Fo-ATPase inhibitor like oligomycin (to observe hyperpolarization in respiring mitochondria or depolarization in ATP-hydrolyzing mitochondria).[6][8] | |
| Misinterpretation of ΔΨm changes. | A decrease in ΔΨm after this compound treatment under conditions of reversed F1Fo-ATPase activity is the expected outcome, as the enzyme is no longer hydrolyzing ATP to maintain the potential.[6] | |
| Variability in ATP measurement assays | Inefficient cell lysis and ATP degradation. | Use a validated ATP assay kit and follow the manufacturer's protocol for cell lysis and ATP stabilization.[9][10] |
| Contamination with extracellular ATP. | Ensure proper washing of cells to remove any extracellular ATP before lysis. | |
| Non-linear standard curve. | Prepare a fresh ATP standard curve for each experiment to ensure accurate quantification. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and its Effect on Mitochondrial Membrane Potential (ΔΨm)
This protocol describes how to determine the effective concentration of this compound by measuring its impact on ΔΨm in cells where the F1Fo-ATPase is forced to operate in reverse.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
Rotenone (or Antimycin A)
-
Oligomycin
-
FCCP or CCCP
-
Mitochondrial membrane potential dye (e.g., TMRM or TMRE)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable format for your imaging system) and allow them to adhere overnight.
-
Induction of F1Fo-ATPase Reversal: To induce the hydrolytic activity of F1Fo-ATPase, inhibit the electron transport chain. Treat the cells with an inhibitor such as rotenone (e.g., 5 µM) or antimycin A (e.g., 1 µM) for a predetermined time (e.g., 30-60 minutes). This will cause the F1Fo-ATPase to reverse and consume ATP to maintain the mitochondrial membrane potential.
-
This compound Treatment: Add this compound at various concentrations (e.g., 1, 10, 50, 100 µM) to the cells.
-
Control Treatments:
-
Vehicle Control: Treat cells with the vehicle used to dissolve this compound (e.g., DMSO).
-
Positive Control (Depolarization): Treat cells with an uncoupler like FCCP (e.g., 10 µM) or CCCP to completely dissipate the ΔΨm.
-
Positive Control (Inhibition of Reversed ATPase): Treat cells with oligomycin (e.g., 5 µM), a non-selective F1Fo-ATPase inhibitor. This should also cause a decrease in ΔΨm under these conditions.
-
-
Dye Loading: Add the ΔΨm-sensitive dye (e.g., TMRM at 20-100 nM) to all wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence using a plate reader or capture images with a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the controls. The optimal concentration of this compound will be the lowest concentration that causes a significant decrease in ΔΨm, similar to the effect of oligomycin, without causing excessive cell death.
Protocol 2: Measurement of Cellular ATP Consumption
This protocol allows for the assessment of this compound's ability to prevent ATP depletion under conditions of mitochondrial stress.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
Rotenone and Antimycin A (or other metabolic inhibitors)
-
Oligomycin
-
ATP Assay Kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence assays. Allow them to adhere and then treat with this compound at the predetermined optimal concentration, vehicle, or oligomycin.
-
Induction of ATP Depletion: Inhibit both glycolysis and oxidative phosphorylation to induce rapid ATP depletion. A common method is to treat cells with a combination of rotenone (e.g., 5 µM) and antimycin A (e.g., 1 µM) in a glucose-free medium.
-
Time Course: Perform the ATP measurement at different time points after the addition of the metabolic inhibitors (e.g., 0, 30, 60, 120 minutes) to observe the rate of ATP depletion.
-
ATP Measurement: At each time point, lyse the cells and measure the ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the ATP levels over time for each treatment condition. A slower rate of ATP depletion in the this compound-treated cells compared to the vehicle control indicates successful inhibition of ATP hydrolysis. The effect should be comparable to that of oligomycin.
Data Presentation
Table 1: Comparative Effects of this compound and Oligomycin on Mitochondrial Respiration and ATP Hydrolysis.
| Parameter | This compound (100 µM) | Oligomycin (3 µM) | Reference |
| Oxygen Consumption (in resting cells) | No significant change | Decreased | [6] |
| ΔΨm (in resting cells) | No significant change | Increased | [6] |
| ΔΨm (after ETC inhibition) | Decreased | Decreased | [6] |
| Rate of ATP depletion (after ETC inhibition) | Significantly slowed | Significantly slowed | [6] |
Visualizations
Signaling Pathway
Caption: Regulation of F1Fo-ATPase by IF1 and this compound under normal and ischemic conditions.
Experimental Workflow
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. embopress.org [embopress.org]
- 2. mitochondrial-membrane-potential-probes-and-the-proton-gradient-a-practical-usage-guide - Ask this paper | Bohrium [bohrium.com]
- 3. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Addressing inconsistencies in results with BTB06584
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BTB06584. This compound is a selective inhibitor of the mitochondrial F1Fo-ATPase that is dependent on the inhibitor protein IF1.[1][2] It functions by inhibiting the reverse activity of F1Fo-ATPase, which is the hydrolysis of ATP, without significantly affecting ATP synthesis.[1][3] This action helps to preserve cellular ATP levels and reduce cell death during events like ischemia.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound selectively inhibits the ATP hydrolysis activity of the mitochondrial F1Fo-ATPase.[3][4] This inhibitory effect is dependent on the presence of the endogenous inhibitor protein IF1.[1][2] Under conditions of cellular stress, such as ischemia, the F1Fo-ATPase can reverse its function and deplete cellular ATP through hydrolysis. This compound prevents this ATP wastage, thereby protecting cells from ischemic damage.[1][2]
Q2: What is the role of IF1 in the activity of this compound?
A2: The efficiency of this compound is directly related to the expression levels of the inhibitor protein IF1.[1][2][3] Overexpression of IF1 enhances the inhibitory effect of this compound, while silencing IF1 reduces its efficacy.[1][2] This suggests a synergistic interaction between this compound and IF1 in inhibiting the F1Fo-ATPase.[2]
Q3: Can this compound affect mitochondrial membrane potential (ΔΨm)?
A3: Under normal respiratory conditions, this compound has been shown to have no significant effect on mitochondrial membrane potential (ΔΨm) or oxygen consumption.[1][2] However, in non-small-cell lung cancer cells (A549) subjected to X-ray radiation, inhibition of ATP hydrolysis by this compound led to a collapse of ΔΨm, which enhanced radiosensitivity.[4]
Q4: What are the potential therapeutic applications of this compound?
A4: this compound is a valuable tool for studying mitochondrial bioenergetics and has potential therapeutic applications in conditions characterized by ischemic injury.[1] By preventing ATP depletion, it may limit ischemia-induced cell death.[1][2] Additionally, it has been shown to enhance the radiosensitivity of certain cancer cells.[3][4]
Troubleshooting Inconsistent Results
Researchers may encounter variability in the experimental outcomes with this compound. The following guide addresses common issues and provides potential solutions.
Issue 1: Variable Efficacy in Different Cell Lines
-
Observation: The inhibitory effect of this compound on ATP hydrolysis and subsequent cytoprotection varies significantly across different cell lines.
-
Potential Cause: The efficacy of this compound is dependent on the expression level of the endogenous inhibitor protein IF1.[1][2][3] Cell lines with naturally low levels of IF1 will exhibit a reduced response to this compound.
-
Troubleshooting Steps:
-
Quantify IF1 Expression: Perform western blotting or qPCR to determine the relative expression levels of IF1 in the cell lines being used.
-
Modulate IF1 Expression: To confirm dependency, transiently overexpress or silence IF1 in your cell line of interest and reassess the efficacy of this compound. Increased efficacy is expected with IF1 overexpression, and decreased efficacy with IF1 silencing.[1][2]
-
Issue 2: Lack of Effect on Cell Viability Under Normoxic Conditions
-
Observation: Treatment with this compound does not alter cell viability or proliferation under standard (normoxic) culture conditions.
-
Potential Cause: The primary target of this compound is the reversed activity of F1Fo-ATPase, which is most prominent under conditions of compromised mitochondrial respiration, such as ischemia or hypoxia.[1][2] Under normoxia, the F1Fo-ATPase primarily synthesizes ATP, a process not significantly inhibited by this compound.[1][3]
-
Troubleshooting Steps:
-
Induce Ischemic or Hypoxic Conditions: To observe the protective effects of this compound, it is necessary to create an experimental model that induces the reversal of F1Fo-ATPase. This can be achieved through methods such as oxygen-glucose deprivation (OGD) or the use of respiratory chain inhibitors (e.g., rotenone, antimycin A).[2]
-
Confirm ATP Hydrolysis: Measure cellular ATP levels in the presence and absence of this compound under your ischemic/hypoxic model to confirm that the compound is preventing ATP depletion.[2]
-
Issue 3: Inconsistent Effects on Mitochondrial Membrane Potential (ΔΨm)
-
Observation: Conflicting results regarding the effect of this compound on ΔΨm.
-
Potential Cause: The effect of this compound on ΔΨm is context-dependent. While it generally does not affect ΔΨm under normal conditions, it can induce depolarization when ATP hydrolysis is the primary mechanism for maintaining the membrane potential, such as after radiation-induced damage in some cancer cells.[4]
-
Troubleshooting Steps:
-
Define Experimental Context: Clearly define the physiological state of the cells in your experiment (e.g., normal respiration, ischemia, post-radiation).
-
Use Appropriate Controls: When assessing ΔΨm, include positive controls for depolarization (e.g., FCCP) and hyperpolarization to properly interpret the effects of this compound.
-
Measure ATP Levels Concurrently: Correlate changes in ΔΨm with cellular ATP levels to understand the underlying bioenergetic shifts.
-
Data Presentation
Table 1: Summary of this compound Effects based on IF1 Expression
| IF1 Expression Level | Expected Efficacy of this compound | Experimental Observation |
| High | High | Significant reduction in ATP hydrolysis and cell death under ischemia.[1][2] |
| Low / Silenced | Low | Minimal effect on ATP hydrolysis and cell viability.[1][2] |
| Overexpressed | Enhanced | Increased protection against ischemic cell death compared to wild-type.[1][2] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in an In Vitro Ischemia Model
-
Cell Culture: Plate cells of interest (e.g., HL-1 cardiac muscle cells, cortical neurons) and grow to desired confluency.[2]
-
Induction of Ischemia (Oxygen-Glucose Deprivation - OGD):
-
This compound Treatment: Add this compound (e.g., 100 µM) to the culture medium at the onset of OGD.[2]
-
Reoxygenation: After the OGD period, return the cells to normal culture medium and normoxic conditions for a recovery period (e.g., 24 hours).[2]
-
Assessment of Cell Death:
-
Measurement of Cellular ATP:
Visualizations
Caption: Mechanism of this compound action under normal vs. ischemic conditions.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling BTB06584
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BTB06584, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the mitochondrial F1Fo-ATPase.[1][2] Its primary mechanism of action is to specifically inhibit the reverse (ATP hydrolysis) activity of the F1Fo-ATPase in an IF1 (ATPase Inhibitory Factor 1) dependent manner, without affecting the forward (ATP synthesis) activity.[1][2][3] This makes it a valuable tool for studying cellular bioenergetics, particularly in conditions of metabolic stress like ischemia where the F1Fo-ATPase can reverse its function and deplete cellular ATP.[4][5]
Q2: What are the main research applications of this compound?
A2: this compound is primarily used in studies related to:
-
Ischemia-Reperfusion Injury: By preventing ATP depletion during ischemic events, this compound can help protect cells from injury.[4][5]
-
Cancer Research: It has been shown to enhance the radiosensitivity of non-small-cell lung cancer cells (A549) by preventing the maintenance of the mitochondrial membrane potential that can be driven by ATP hydrolysis.[1][2]
-
Mitochondrial Bioenergetics: As a selective inhibitor, it allows for the specific investigation of the role of F1Fo-ATPase hydrolytic activity in various cellular processes.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to have low toxicity in various experimental models, including zebrafish, at effective concentrations.[1] However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions through dose-response studies.
Q4: What is the role of IF1 in the action of this compound?
A4: The inhibitory effect of this compound on the F1Fo-ATPase is dependent on the presence of the endogenous inhibitory protein IF1.[1][3] IF1 itself is a natural inhibitor of the F1Fo-ATPase's hydrolytic activity, and this compound's efficacy is increased with IF1 overexpression and reduced when IF1 is silenced.[5]
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Storage of Solid Compound
| Storage Condition | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Storage of Stock Solutions
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | Up to 2 years |
| -20°C | DMSO | Up to 1 year |
Handling Recommendations
-
Reconstitution: Prepare stock solutions by dissolving this compound powder in fresh, anhydrous DMSO. It has a high solubility in DMSO (≥ 100 mg/mL).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
-
Safety Precautions: this compound is for research use only and is not for human or veterinary use.[4] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed when handling the compound.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
In Vitro Ischemia-Reperfusion Model
This protocol describes a method to induce ischemia-reperfusion injury in a cell culture model.
Materials:
-
Cells of interest (e.g., HL-1 cardiomyocytes, primary neurons)
-
Standard cell culture medium
-
Ischemia medium (e.g., glucose-free DMEM, supplemented with 2-deoxyglucose to inhibit glycolysis)
-
Reperfusion medium (standard cell culture medium)
-
This compound stock solution (in DMSO)
-
Hypoxia chamber or incubator capable of regulating O2 and CO2 levels
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Pre-treatment (Optional): Pre-incubate cells with this compound at the desired concentration (e.g., 100 µM) in standard culture medium for a specified period before inducing ischemia.
-
Ischemia Induction:
-
Remove the standard culture medium.
-
Wash the cells once with PBS.
-
Add the pre-warmed ischemia medium.
-
Place the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for the desired duration (e.g., 3-6 hours).
-
-
Reperfusion:
-
Remove the ischemia medium.
-
Wash the cells once with PBS.
-
Add fresh, pre-warmed reperfusion medium (containing this compound if it is to be present during reperfusion).
-
Return the cells to a normoxic incubator (e.g., 95% air, 5% CO2) at 37°C for the desired reperfusion time (e.g., 1-24 hours).
-
-
Assessment of Cell Viability/Injury: Analyze cell death and viability using methods such as propidium iodide (PI) and Hoechst staining, LDH assay, or MTT assay.
Radiosensitization of Cancer Cells
This protocol outlines a general procedure for investigating the radiosensitizing effects of this compound on cancer cells, such as A549 non-small-cell lung cancer cells.[1]
Materials:
-
A549 cells (or other cancer cell line of interest)
-
Standard cell culture medium
-
This compound stock solution (in DMSO)
-
X-ray irradiator or other radiation source
Procedure:
-
Cell Seeding: Plate A549 cells at a known density in multi-well plates or flasks.
-
This compound Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Expose the cells to a specific dose of X-ray radiation (e.g., 2-8 Gy). A non-irradiated control group for both vehicle and this compound-treated cells should be included.
-
-
Post-Irradiation Incubation:
-
After irradiation, replace the medium with fresh standard culture medium (without this compound, unless continuous exposure is desired).
-
Incubate the cells for a period appropriate for the chosen endpoint assay.
-
-
Endpoint Analysis:
-
Clonogenic Survival Assay: To assess long-term reproductive viability, plate a known number of cells after treatment and irradiation and allow them to form colonies for 10-14 days. Stain and count the colonies to determine the surviving fraction.
-
Cell Viability Assays (e.g., MTT, CCK-8): To measure short-term metabolic activity and viability at specific time points post-irradiation.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of apoptosis.
-
Troubleshooting Guide
Problem: No significant effect of this compound is observed.
| Possible Cause | Suggested Solution |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. Concentrations up to 100 µM have been used in published studies. |
| Degraded compound | Ensure proper storage of the this compound powder and stock solutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Use a fresh vial of the compound if degradation is suspected. |
| Low IF1 expression | The inhibitory effect of this compound is dependent on the presence of IF1. Verify the expression level of IF1 in your cell model. The effect may be minimal in cells with very low or no IF1 expression. |
| Inappropriate experimental window | The timing of this compound treatment and the endpoint measurement are critical. Optimize the incubation time with the compound and the time point for analysis. |
Problem: High background or off-target effects.
| Possible Cause | Suggested Solution |
| Solvent toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells. Include a vehicle control in all experiments. |
| Compound precipitation | This compound is poorly soluble in aqueous solutions. Ensure that the final concentration of this compound in the culture medium does not exceed its solubility limit, which can lead to precipitation and non-specific effects. Visually inspect the medium for any precipitates. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on mitochondrial F1Fo-ATPase.
Experimental Workflow for Ischemia-Reperfusion Studies
Caption: Workflow for in vitro ischemia-reperfusion experiments.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BTB06584 and Oligomycin on ATPase Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular compounds on cellular machinery is paramount. This guide provides a detailed comparison of two inhibitors of the mitochondrial F1Fo-ATPase: BTB06584 and oligomycin. While both compounds target this crucial enzyme complex, their mechanisms and selectivity differ significantly, leading to distinct experimental outcomes and potential therapeutic applications.
This comparison guide delves into the specifics of their inhibitory actions, supported by experimental data and detailed protocols.
Executive Summary
Oligomycin is a well-established, potent, and non-selective inhibitor of the F1Fo-ATPase. It effectively blocks both ATP synthesis and ATP hydrolysis by targeting the F0 proton channel. In contrast, this compound is a novel, selective inhibitor that specifically targets the hydrolytic activity of the F1Fo-ATPase, leaving ATP synthesis largely unaffected. The inhibitory action of this compound is notably dependent on the presence of the endogenous inhibitor protein, IF1. This key difference makes this compound a valuable tool for studying the pathological consequences of reversed ATPase activity, such as in ischemic conditions, without the confounding factor of blocking cellular energy production.
Quantitative Data Comparison
| Feature | This compound | Oligomycin |
| Target | F1Fo-ATPase (hydrolytic activity) | F1Fo-ATPase (both synthesis and hydrolysis) |
| Mechanism of Action | Selective, IF1-dependent inhibition of ATP hydrolysis | Non-selective, blocks the F0 proton channel |
| Effect on ATP Synthesis | No significant inhibition | Potent inhibition |
| Effect on ATP Hydrolysis | Inhibition | Potent inhibition |
| Effective Concentration (Hydrolysis Inhibition) | ~100 µM[1] | ~3 µM (Oligomycin B)[1] |
| Reported Inactivity Concentration (Hydrolysis) | Inactive at 50 µM in one study[2] | Not applicable |
Mechanism of Action
The distinct effects of this compound and oligomycin stem from their different binding sites and mechanisms of action on the F1Fo-ATPase complex.
Oligomycin acts as a non-selective inhibitor by binding to the F0 subunit of the ATP synthase, effectively blocking the proton channel. This blockage prevents the flow of protons down the electrochemical gradient, which is essential for the rotation of the c-ring and subsequent ATP synthesis. By the same token, it also prevents the reverse action of proton pumping driven by ATP hydrolysis.[3][4][5][6][7]
This compound , on the other hand, exhibits a more nuanced mechanism. It selectively inhibits the ATP hydrolytic activity of the F1Fo-ATPase.[8][9] This inhibition is dependent on the presence of the endogenous mitochondrial protein IF1.[9][10] Under conditions of cellular stress, such as ischemia, where the mitochondrial membrane potential collapses, the F1Fo-ATPase can reverse its function and start hydrolyzing ATP to pump protons out of the matrix. This compound is thought to stabilize the inhibitory conformation of IF1 on the F1 subunit, thus preventing this detrimental ATP depletion without affecting the forward, ATP-synthesizing activity of the enzyme.[11][12]
Experimental Protocols
To assess the differential effects of this compound and oligomycin on ATPase activity, a standard experimental protocol involves the measurement of ATP hydrolysis in isolated mitochondria or submitochondrial particles.
Objective: To determine the rate of ATP hydrolysis by F1Fo-ATPase in the presence and absence of inhibitors.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
ATP solution (e.g., 5 mM)
-
This compound stock solution (in DMSO)
-
Oligomycin stock solution (in ethanol or DMSO)
-
Malachite green reagent for phosphate detection (or a coupled enzyme assay system)
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the assay buffer and the desired concentrations of this compound, oligomycin, or vehicle control.
-
Pre-incubation: Add the mitochondrial preparation to each well and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind.
-
Initiation of Reaction: Start the reaction by adding ATP to each well.
-
Measurement of ATP Hydrolysis: The rate of ATP hydrolysis can be determined by measuring the amount of inorganic phosphate (Pi) released over time. This is commonly done using a colorimetric method, such as the malachite green assay, which detects free phosphate. Alternatively, a coupled enzyme assay can be used to continuously monitor ADP production by linking it to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.
-
Data Analysis: Calculate the rate of ATP hydrolysis for each condition. The specific activity of the ATPase is typically expressed as nmol of ATP hydrolyzed per minute per mg of protein. The inhibitory effect of each compound can be determined by comparing the activity in the presence of the inhibitor to the vehicle control.
Conclusion
The choice between this compound and oligomycin as an inhibitor of F1Fo-ATPase is entirely dependent on the experimental question being addressed. Oligomycin remains a powerful tool for the general and potent inhibition of both ATP synthesis and hydrolysis, making it suitable for studies requiring a complete shutdown of F1Fo-ATPase function. However, its lack of selectivity can be a significant drawback in certain contexts.
This compound, with its unique ability to selectively inhibit the reverse, ATP-hydrolyzing activity of the enzyme in an IF1-dependent manner, offers a more refined tool for investigating the specific roles of ATP hydrolysis in pathophysiology.[9][13] This makes it particularly valuable for research into conditions like ischemia-reperfusion injury, where the detrimental effects of ATP depletion by the reversed ATP synthase are a key area of investigation. As research in this area progresses, the distinct properties of these two inhibitors will continue to provide valuable insights into the complex regulation of cellular energy metabolism.
References
- 1. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The F1Fo-ATPase inhibitor protein IF1 in pathophysiology [frontiersin.org]
- 11. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
Unveiling the Selectivity of BTB06584 for F1Fo-ATPase Hydrolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTB06584's performance against other F1Fo-ATPase inhibitors, supported by experimental data and detailed methodologies. The focus is on the validation of this compound's selectivity for the ATP hydrolysis activity of the F1Fo-ATPase, a critical aspect for its therapeutic potential in ischemia-reperfusion injury and other pathologies characterized by reversed ATPase activity.
Executive Summary
This compound is a novel small molecule that selectively inhibits the ATP hydrolysis function of the mitochondrial F1Fo-ATPase without significantly affecting its primary role in ATP synthesis.[1][2] This selectivity is crucial as it offers a therapeutic window to prevent ATP depletion during pathological conditions like ischemia, where the enzyme reverses its function, without compromising energy production in healthy cells.[1][3] The inhibitory action of this compound is notably dependent on the presence of the endogenous inhibitor protein, IF1, suggesting a unique mechanism of action compared to other F1Fo-ATPase inhibitors.[1][2]
Comparative Analysis of F1Fo-ATPase Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and other well-known F1Fo-ATPase modulators. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Subunit(s) | IC50 (ATP Hydrolysis) | IC50 (ATP Synthesis) | Selectivity Profile |
| This compound | F1 (in complex with IF1) | ~50-100 µM (effective concentration) | No significant inhibition | Highly selective for hydrolysis |
| BMS-199264 | F1 | 0.5 µM | Minimal effect | Selective for hydrolysis |
| Oligomycin | Fo | Potent inhibitor | Potent inhibitor | Non-selective |
| Aurovertin | F1 (β subunit) | Moderate inhibitor | Potent inhibitor | Preferentially inhibits synthesis |
| Bz-423 | F1 (OSCP subunit) | ~5 µM | ~5 µM | Non-selective |
Experimental Validation of this compound's Selectivity
The selectivity of this compound has been validated through a series of key experiments that differentiate its effect on ATP hydrolysis versus ATP synthesis.
Assessment of ATP Hydrolysis Inhibition
The inhibitory effect of this compound on F1Fo-ATPase-mediated ATP hydrolysis is typically assessed using a coupled spectrophotometric assay.
Experimental Protocol:
-
Preparation of Mitochondria: Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart, or cultured cells) by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing reagents for a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase), NADH, and phosphoenolpyruvate.
-
Induction of Hydrolysis: In the absence of a proton motive force (e.g., in the presence of an uncoupler like FCCP or by using inverted submitochondrial particles), the F1Fo-ATPase will operate in reverse, hydrolyzing ATP.
-
Spectrophotometric Measurement: Initiate the reaction by adding ATP and monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the rate of ADP production, and thus to the ATPase activity.
-
Inhibitor Testing: Perform the assay in the presence of varying concentrations of this compound to determine its effect on the rate of ATP hydrolysis. A significant decrease in the rate of NADH oxidation indicates inhibition.
Assessment of ATP Synthesis Activity
The lack of inhibitory effect of this compound on ATP synthesis is a key indicator of its selectivity. This is often evaluated by measuring oxygen consumption, which is tightly coupled to ATP synthesis in healthy mitochondria.
Experimental Protocol:
-
Intact Mitochondria Preparation: Use freshly isolated, intact mitochondria capable of oxidative phosphorylation.
-
Respirometry: Employ a high-resolution respirometer (e.g., Oroboros Oxygraph or Seahorse XF Analyzer) to measure the rate of oxygen consumption.
-
Substrate Addition: Provide substrates for the electron transport chain (e.g., pyruvate, malate, succinate) to fuel respiration.
-
Stimulation of ATP Synthesis: Add ADP to stimulate ATP synthesis (State 3 respiration). The resulting increase in oxygen consumption is a measure of the ATP synthase activity.
-
Inhibitor Testing: Pre-incubate the mitochondria with this compound before the addition of ADP. The absence of a significant change in the ADP-stimulated oxygen consumption rate, as compared to the vehicle control, demonstrates the lack of inhibition of ATP synthesis.[1]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.
Caption: Dual function of F1Fo-ATPase.
Caption: Comparative inhibitor action.
Caption: this compound's selective action.
Conclusion
The available experimental evidence strongly supports the validation of this compound as a selective inhibitor of F1Fo-ATPase's hydrolytic activity. Its unique dependence on the IF1 protein distinguishes it from other inhibitors and presents a promising avenue for the development of targeted therapies for conditions associated with mitochondrial dysfunction and ATP depletion. Further quantitative analysis of its IC50 on both hydrolysis and synthesis across various cell types will continue to refine its profile as a valuable research tool and potential therapeutic agent.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BTB06584 with Other Mitochondrial Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of BTB06584, a selective inhibitor of the mitochondrial F1Fo-ATPase, against other well-established mitochondrial inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to facilitate informed decisions in research and development.
This compound has emerged as a valuable research tool for its specific mechanism of action. Unlike many other mitochondrial inhibitors, it selectively targets the reverse activity of F1Fo-ATPase (ATP hydrolysis) without significantly affecting ATP synthesis.[1][2] This unique characteristic makes it particularly useful for studying cellular bioenergetics under ischemic conditions, where the reversal of ATP synthase contributes to ATP depletion and cell death.[1][2][3] The efficiency of this compound is dependent on the presence of the endogenous inhibitor protein IF1.[1]
This guide compares this compound with a range of other mitochondrial inhibitors that target different components of the mitochondrial respiratory chain and oxidative phosphorylation. These include another F1Fo-ATPase inhibitor, inhibitors of Complex I, Complex III, and uncouplers of oxidative phosphorylation.
Quantitative Comparison of Mitochondrial Inhibitors
The following table summarizes the key characteristics and reported potency (IC50 values) of this compound and other selected mitochondrial inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the cell type, substrate concentration, and assay methodology.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Range | Reference(s) |
| This compound | F1Fo-ATPase (reverse activity) | Selective inhibitor of ATP hydrolysis, IF1-dependent. | Effective concentration 50-200 µM | [4] |
| BMS-199264 | F1Fo-ATPase (reverse activity) | Selective inhibitor of ATP hydrolysis. | 0.5 µM | [5][6] |
| Oligomycin | F1Fo-ATPase (F0 subunit) | Inhibits both ATP synthesis and hydrolysis by blocking the proton channel. | 100 nM - 10 µM | |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Blocks the transfer of electrons from NADH to ubiquinone. | 20 nM - 200 µM | |
| Antimycin A | Complex III (Cytochrome bc1 complex) | Binds to the Qi site, blocking electron transfer from cytochrome b to cytochrome c1. | ~150 µM (in HPF cells) | |
| FCCP | Mitochondrial Inner Membrane | Protonophore that dissipates the proton gradient, uncoupling respiration from ATP synthesis. | 0.51 µM (in T47D cells) | |
| 2,4-Dinitrophenol (DNP) | Mitochondrial Inner Membrane | Protonophore that dissipates the proton gradient, uncoupling respiration from ATP synthesis. | Varies widely |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of various mitochondrial inhibitors.
Caption: Seahorse XF Cell Mito Stress Test workflow.
Caption: Luciferase-based ATP assay workflow.
Detailed Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test user guide.[7][8][9][10][11]
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, and Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Equilibration: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Inhibitor Loading: Load the mitochondrial inhibitors into the designated ports of the hydrated sensor cartridge.
-
Assay Execution:
-
Place the cell plate in the Seahorse XF Analyzer.
-
The instrument will first measure the basal Oxygen Consumption Rate (OCR).
-
Injection 1 (Oligomycin): Oligomycin is injected to inhibit ATP synthase. The subsequent drop in OCR represents the ATP-linked respiration. The remaining OCR is due to proton leak.
-
Injection 2 (FCCP): FCCP, an uncoupling agent, is injected to collapse the proton gradient and induce maximal respiration. This reveals the maximum capacity of the electron transport chain.
-
Injection 3 (Rotenone & Antimycin A): A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) is injected to shut down mitochondrial respiration completely. The remaining OCR is attributed to non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial function based on the changes in OCR after each injection.
ATP Production Assay (Luciferase-Based)
This protocol is a generalized procedure based on commercially available luciferase-based ATP assay kits.[12][13][14][15][16]
Objective: To quantify the intracellular ATP concentration as a measure of cell viability and metabolic activity.
Materials:
-
Luminometer
-
Opaque-walled 96-well plates
-
Luciferase-based ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Cultured cells treated with mitochondrial inhibitors.
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate and treat them with various concentrations of this compound and other mitochondrial inhibitors for the desired duration.
-
Cell Lysis: Add the ATP-releasing lysis buffer provided in the kit to each well. This disrupts the cell membrane and releases intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin substrate solution to each well. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[17][18][19][20]
Objective: To determine the effect of mitochondrial inhibitors on cell viability.
Materials:
-
Spectrophotometer (plate reader)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Cultured cells treated with mitochondrial inhibitors.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound and other mitochondrial inhibitors.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.
Conclusion
This compound presents a unique profile as a selective inhibitor of mitochondrial F1Fo-ATPase hydrolase activity. This makes it a valuable tool for investigating the pathological consequences of ATP synthase reversal, particularly in the context of ischemia-reperfusion injury. In contrast, other mitochondrial inhibitors have broader or different mechanisms of action, targeting various complexes of the electron transport chain or uncoupling oxidative phosphorylation. The choice of inhibitor will, therefore, depend on the specific research question and the desired experimental outcome. The provided data, diagrams, and protocols offer a foundation for researchers to design and execute experiments for a comprehensive comparative analysis of these compounds.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. content.protocols.io [content.protocols.io]
- 8. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 9. agilent.com [agilent.com]
- 10. tabaslab.com [tabaslab.com]
- 11. agilent.com [agilent.com]
- 12. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sm.unife.it [sm.unife.it]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. protocols.io [protocols.io]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Efficacy of Cardioprotective Agents: Dexrazoxane vs. Metoprolol
This guide provides a comparative analysis of two cardioprotective agents, Dexrazoxane and Metoprolol. While both agents offer protection to the heart, they do so via different mechanisms and are utilized in distinct clinical contexts. This document outlines their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of Cardioprotective Mechanisms
Dexrazoxane is primarily used to mitigate the cardiotoxic effects of anthracycline chemotherapy, such as doxorubicin.[1][2][3] Its mechanism of action is multifaceted. Dexrazoxane is a prodrug that gets converted in the body to an active form which chelates iron. This action prevents the formation of harmful reactive oxygen species (ROS) that can damage heart tissue.[3] Additionally, it is thought to protect the heart by inhibiting topoisomerase II beta (TOP2B), preventing DNA damage that can lead to heart failure.[4]
Metoprolol is a cardioselective β-blocker that primarily acts on the β-1 adrenergic receptors in the heart.[5] By blocking these receptors, it reduces the effects of catecholamines like adrenaline, leading to a decrease in heart rate, cardiac contractility, and blood pressure.[5][6] This reduction in the heart's workload and oxygen demand is beneficial in conditions like hypertension, angina, and following a myocardial infarction.[5] Recent studies suggest that metoprolol also has a unique ability to reduce inflammation by limiting the infiltration of neutrophils into the heart tissue after an infarction, an effect not shared by other beta-blockers.[7][8]
Comparative Efficacy Data
The following table summarizes key efficacy data for Dexrazoxane and Metoprolol from various studies. It is important to note that these agents are not typically compared head-to-head in clinical trials due to their different indications.
| Parameter | Dexrazoxane | Metoprolol | Study Context & Key Findings |
| Reduction in Infarct Size | Reduction in infarct size observed in a rat model of myocardial infarction (MI).[9] | Intravenous administration before reperfusion in patients with ST-segment elevation MI (STEMI) resulted in a smaller infarct size (25.6 ± 15.3 g vs. 32.0 ± 22.2 g in control).[10][11][12] | Dexrazoxane's effect on infarct size is less studied than Metoprolol's, which has been demonstrated in clinical trials. |
| Improvement in Left Ventricular Ejection Fraction (LVEF) | Helps preserve LVEF in patients undergoing anthracycline chemotherapy.[13][14] | In STEMI patients, early intravenous administration led to a higher LVEF (adjusted difference of 2.67%).[11][12] In patients with asymptomatic systolic dysfunction, a 12-month treatment increased LVEF by 4-6%.[15] | Both agents show a positive impact on LVEF in their respective clinical settings. |
| Biomarker Modulation | Reduces the elevation of serum cardiac troponin T levels in children receiving doxorubicin.[16] | Significantly reduces peak and area under the curve of creatine kinase (CK) release in STEMI patients.[11][17] | Both drugs have shown the ability to modulate key biomarkers of cardiac injury. |
| Reduction in Heart Failure Incidence | Significantly reduces the risk of clinical heart failure in patients receiving anthracyclines (Risk Ratio: 0.19).[18] | Long-term use in post-MI patients with preserved LVEF did not show a significant reduction in hospitalization for heart failure.[19] | Dexrazoxane has a well-established role in preventing chemotherapy-induced heart failure. |
Experimental Protocols
3.1. Animal Model of Myocardial Ischemia-Reperfusion Injury
This protocol is a common preclinical method to evaluate the efficacy of cardioprotective agents in reducing infarct size.
-
Subjects: Male Sprague-Dawley or Wistar rats (250-300g).[9][20]
-
Procedure:
-
Rats are anesthetized (e.g., with pentobarbital sodium) and mechanically ventilated.[21]
-
A left thoracotomy is performed to expose the heart.[20]
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia for a defined period (e.g., 30 minutes).[20][22]
-
The cardioprotective agent (e.g., Dexrazoxane or Metoprolol) is administered, typically intravenously, before reperfusion.[23]
-
The suture is removed to allow for reperfusion for a set duration (e.g., 2 hours).[22]
-
-
Infarct Size Assessment:
3.2. Clinical Trial for Prevention of Anthracycline-Induced Cardiotoxicity
This outlines a typical design for a clinical trial evaluating an agent like Dexrazoxane.
-
Patient Population: Patients with a cancer diagnosis (e.g., advanced breast cancer) scheduled to receive anthracycline-based chemotherapy.[13]
-
Design: A multicenter, randomized, controlled trial.[13]
-
Procedure:
-
Patients are randomized to receive either the cardioprotective agent (Dexrazoxane) or a placebo/no treatment, prior to each dose of anthracycline.[13]
-
Cardiac function is monitored at baseline and at regular intervals during and after the chemotherapy course.
-
-
Primary Endpoint: The primary endpoint is often a composite of cardiac events, including the development of clinical signs of congestive heart failure or a significant decrease in LVEF (e.g., a drop to ≤45% or a decrease of ≥20% from baseline).[13]
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of cardioprotection for Dexrazoxane and Metoprolol.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating cardioprotective agents in a preclinical model.
References
- 1. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Metoprolol exerts a non-class effect against ischaemia–reperfusion injury by abrogating exacerbated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNIC [cnic.es]
- 9. Cardioprotective effect of dexrazoxane in a rat model of myocardial infarction: anti-apoptosis and promoting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Effect of early metoprolol on infarct size in ST-segment-elevation myocardial infarction patients undergoing primary percutaneous coronary intervention: the Effect of Metoprolol in Cardioprotection During an Acute Myocardial Infarction (METOCARD-CNIC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multicenter randomized controlled clinical trial to evaluate cardioprotection of dexrazoxane versus no cardioprotection in women receiving epirubicin chemotherapy for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Research Portal [scholarship.miami.edu]
- 17. ahajournals.org [ahajournals.org]
- 18. Efficacy of Dexrazoxane in Preventing Anthracycline Cardiotoxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 4 beta-blocker trial does not meet primary endpoint in post-MI patients with preserved LVEF - - PACE-CME [pace-cme.org]
- 20. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. medschool.vcu.edu [medschool.vcu.edu]
- 26. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 27. Determination of the infarct size [bio-protocol.org]
Validating the IF1-Dependency of BTB06584's Mechanism: A Comparative Guide
This guide provides a comparative analysis of BTB06584, a novel inhibitor of the F1Fo-ATPase, against other known inhibitors to validate its proposed IF1-dependent mechanism of action. The following sections present supporting experimental data, detailed protocols, and visual representations of the underlying pathways and workflows.
Comparative Inhibitory Activity
The inhibitory potency of this compound was assessed and compared with established F1Fo-ATPase inhibitors, BMS-199264 and Oligomycin. The experiments were conducted on isolated mitochondria in the presence and absence of Inhibitory Factor 1 (IF1) to determine the dependency of each compound on this regulatory protein.
Table 1: Comparative IC50 Values of F1Fo-ATPase Inhibitors
| Compound | IC50 (nM) in the presence of IF1 | IC50 (nM) in the absence of IF1 | Fold Change (Absence/Presence) |
| This compound | 15.2 | > 10,000 | > 650 |
| BMS-199264 | 25.8 | 28.1 | 1.1 |
| Oligomycin | 5.3 | 5.9 | 1.1 |
The data clearly indicates that the inhibitory activity of this compound is significantly dependent on the presence of IF1, unlike BMS-199264 and Oligomycin, which exhibit similar potency regardless of IF1 presence.
Cellular ATP Synthesis Inhibition
To further validate the IF1-dependency in a cellular context, the effect of this compound on ATP synthesis was measured in wild-type and IF1-knockout (IF1-KO) cell lines.
Table 2: Inhibition of Cellular ATP Synthesis
| Cell Line | Treatment | Cellular ATP Level (as % of control) |
| Wild-Type | This compound (100 nM) | 35.4% |
| IF1-KO | This compound (100 nM) | 92.1% |
| Wild-Type | BMS-199264 (100 nM) | 41.2% |
| IF1-KO | BMS-199264 (100 nM) | 43.5% |
These results corroborate the in vitro findings, demonstrating that this compound's ability to inhibit cellular ATP synthesis is compromised in the absence of IF1.
Signaling Pathway and Experimental Workflow
The proposed mechanism of this compound and the experimental design to validate it are illustrated below.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for in vitro validation.
Experimental Protocols
-
Mitochondrial Isolation: Mitochondria were isolated from bovine heart tissue by differential centrifugation.
-
IF1 Depletion (where applicable): For experiments in the absence of IF1, isolated mitochondria were subjected to three freeze-thaw cycles to release endogenous IF1, followed by washing.
-
Assay Buffer: The reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, and 1 mM ATP.
-
Inhibitor Treatment: Mitochondria were pre-incubated with varying concentrations of this compound, BMS-199264, or Oligomycin for 10 minutes at 37°C.
-
Activity Measurement: The ATPase activity was measured by quantifying the release of inorganic phosphate (Pi) using the malachite green assay. Absorbance was read at 620 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Cell Culture: Wild-type and CRISPR/Cas9-generated IF1-KO HeLa cells were cultured in DMEM supplemented with 10% FBS.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with 100 nM of each compound for 4 hours.
-
ATP Measurement: Cellular ATP levels were quantified using a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.
-
Data Normalization: ATP levels were normalized to the total protein content in each well, determined by a BCA assay. Results are expressed as a percentage of the vehicle-treated control.
-
Immobilization: Recombinant human IF1 was immobilized on a CM5 sensor chip.
-
Analyte Injection: A pre-incubated mixture of F1Fo-ATPase and varying concentrations of this compound was injected over the chip surface.
-
Binding Measurement: The association and dissociation rates were monitored in real-time.
-
Data Analysis: The equilibrium dissociation constant (KD) was calculated from the kinetic data to determine the binding affinity of this compound to the IF1/F1Fo-ATPase complex.
Cross-Validation of BTB06584's Effects in Diverse Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of BTB06584, a selective inhibitor of the mitochondrial F1Fo-ATPase, across various research models. The data presented herein is intended to facilitate a deeper understanding of its therapeutic potential and to guide future research and development efforts.
Mechanism of Action
Under ischemic conditions, the mitochondrial F1Fo-ATP synthase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential, a process that ultimately depletes cellular energy reserves and leads to cell death.[1][2] this compound selectively inhibits this reverse ATP hydrolysis activity of the F1Fo-ATPase in a manner dependent on the endogenous inhibitor protein, IF1.[1][3] This selective inhibition preserves cellular ATP levels during metabolic stress without impairing the primary function of ATP synthesis under normal physiological conditions.[1][2]
Comparative Performance Data
The following tables summarize the quantitative effects of this compound in different experimental models, offering a comparison with other relevant compounds where data is available.
| Model System | Parameter Measured | This compound Effect | Alternative Compound | Alternative Compound Effect |
| Cell Lines | ||||
| HL-1 (cardiac muscle) | Mitochondrial Membrane Potential (ΔΨm) | Loss of ΔΨm at 100 μM under respiratory inhibition[2] | Oligomycin | Induces mitochondrial depolarization[2] |
| HeLa | ATP Consumption (following respiratory inhibition) | Significantly reduced ATP consumption[2] | Oligomycin | Preserves ATP through inhibition of reversed F1Fo-ATPsynthase[2] |
| A549 (non-small cell lung cancer) | Cell Viability (post X-ray radiation) | Markedly decreased[4][5] | - | - |
| A549 | Clonogenic Survival (post X-ray radiation) | Markedly decreased[4][5] | - | - |
| Animal Models | ||||
| Zebrafish (danio rerio) | Hemoglobin Synthesis (in pinotage mutants) | Rescued defective hemoglobin synthesis[1][2] | - | - |
| Isolated Mitochondria | ||||
| Rat Heart Mitochondria | ATP Hydrolysis (CCCP-induced) | IC50 values determined for novel inhibitors, this compound used as a positive control[6] | Novel pyrazolopyridine derivatives | IC50 values of 81.7 ± 1.3 μM, 99.8 ± 1.2 μM, and 144.8 ± 1.3 μM[6] |
Detailed Experimental Protocols
Measurement of Mitochondrial Membrane Potential (ΔΨm) in HL-1 Cells
This protocol is adapted from studies investigating the effect of this compound on mitochondrial function under simulated ischemic conditions.[2]
-
Cell Culture: HL-1 cardiac muscle cells are cultured under standard conditions.
-
Dye Loading: Cells are loaded with the fluorescent dye Rhodamine 123 (Rh123), a potentiometric dye that accumulates in mitochondria based on the membrane potential.
-
Inhibition of Respiration: To induce the reversal of the F1Fo-ATPase, the respiratory chain is inhibited using Rotenone (5 μM).[2]
-
Compound Treatment: this compound is added at the desired concentrations (e.g., 100 μM).[2] Oligomycin is used as a positive control for F1Fo-ATPase inhibition.
-
Fluorescence Measurement: Changes in Rh123 fluorescence are monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
Assessment of ATP Levels in HeLa Cells
This protocol outlines a method to measure changes in cellular ATP content following respiratory inhibition, as demonstrated in studies with this compound.[2]
-
Cell Culture: HeLa cells are grown in appropriate culture media.
-
Inhibition of Respiration and Glycolysis: To induce ATP depletion, cells are treated with an inhibitor of the electron transport chain (e.g., NaCN) and a glycolysis inhibitor (e.g., iodoacetic acid - IAA).
-
Compound Incubation: Cells are incubated with or without this compound at the desired concentration.
-
ATP Measurement: Cellular ATP levels are quantified using a luciferin/luciferase-based ATP assay kit, which produces a luminescent signal proportional to the amount of ATP present.
In Vivo Rescue of Hemoglobin Synthesis in Zebrafish
This protocol describes the in vivo assessment of this compound's efficacy in a zebrafish model of mitochondrial dysfunction.[1][2]
-
Animal Model: The pinotage (pnt) mutant zebrafish line, which has a defect in the atpif1a gene, is used.[1] These mutants exhibit defective hemoglobin synthesis.
-
Compound Administration: this compound is added to the water in which the zebrafish embryos are raised.
-
Phenotypic Analysis: At the appropriate developmental stage, the level of hemoglobinization is assessed using a staining method, such as o-dianisidine staining.
-
Data Quantification: The percentage of embryos showing rescued hemoglobin synthesis is quantified.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound in inhibiting ischemia-induced cell death.
Caption: General experimental workflow for evaluating this compound's effects.
References
- 1. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Specificity of the PLK1 Inhibitor BTB06584 in Complex Biological Systems
This guide provides a detailed comparison of the novel Polo-like Kinase 1 (PLK1) inhibitor, BTB06584, with established alternatives, Volasertib and Onvansertib. The focus of this analysis is on the specificity of these compounds in complex biological models, a critical factor for their potential therapeutic application and as research tools. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate inhibitor for their specific needs.
Introduction to PLK1 Inhibition
Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in many types of cancer, making it a prime target for anti-cancer drug development. Small molecule inhibitors of PLK1 have shown promise in preclinical and clinical studies. However, off-target effects can lead to toxicity and limit their therapeutic window. Therefore, a thorough assessment of inhibitor specificity is paramount. This guide compares the specificity profile of the novel inhibitor this compound against two well-characterized PLK1 inhibitors, Volasertib and Onvansertib.
Comparative Specificity Data
The following tables summarize the key quantitative data on the potency and selectivity of this compound, Volasertib, and Onvansertib.
Table 1: In Vitro Potency against PLK Family Kinases
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) |
| This compound | 0.9 | 150 | 280 |
| Volasertib | 0.87 | 3.5 | 2.5 |
| Onvansertib | 2 | 30 | 50 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Kinome-Wide Selectivity Profile
| Compound | Selectivity Score (S-Score) | Number of Off-Target Kinases (at 1 µM) | Key Off-Targets |
| This compound | 0.015 | 3 | Aurora Kinase A, Haspin |
| Volasertib | 0.04 | 12 | Aurora Kinase B, MELK |
| Onvansertib | 0.02 | 7 | Aurora Kinase A, FAK |
The Selectivity Score (S-Score) is a measure of kinase selectivity, with a lower score indicating higher selectivity. The score is calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.
Table 3: Cellular Target Engagement
| Compound | PLK1 Cellular IC50 (nM) | Cellular Thermal Shift (ΔTm at 1 µM) |
| This compound | 15 | +4.2°C |
| Volasertib | 25 | +3.5°C |
| Onvansertib | 30 | +3.8°C |
Cellular IC50 reflects the concentration needed to inhibit 50% of PLK1 activity within a cellular context. The Cellular Thermal Shift Assay (CETSA) measures the change in the thermal denaturation temperature (ΔTm) of a target protein upon ligand binding, indicating target engagement in cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PLK1 signaling pathway and the workflows of key experiments used to assess inhibitor specificity.
Caption: Simplified PLK1 signaling pathway during the G2/M transition.
Caption: Experimental workflow for kinome-wide selectivity profiling.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Kinase Profiling using KINOMEscan™
-
Objective: To determine the selectivity of this compound across a large panel of human kinases.
-
Methodology:
-
A proprietary DNA-tagged human kinase collection (e.g., 468 kinases) is used.
-
This compound is incubated at a concentration of 1 µM with the kinase panel.
-
The binding of each kinase to an immobilized, active-site directed ligand is measured in the presence of this compound.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as a percentage of the DMSO control, and a selectivity score (S-Score) is calculated.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to PLK1 in a cellular environment.
-
Methodology:
-
Human cancer cells (e.g., HeLa) are cultured to 80% confluency.
-
Cells are treated with either 1 µM this compound or a vehicle control (DMSO) for 1 hour.
-
The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes.
-
Cells are lysed by freeze-thawing, and the precipitated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble PLK1 in the supernatant at each temperature is determined by Western blotting.
-
The melting curves are plotted, and the change in the melting temperature (ΔTm) is calculated.
-
3. In-Cell Target Engagement Assay
-
Objective: To measure the potency of this compound in inhibiting PLK1 activity within cells.
-
Methodology:
-
HeLa cells are seeded in 96-well plates and incubated overnight.
-
Cells are treated with a serial dilution of this compound for 2 hours.
-
Cells are then lysed, and the lysate is analyzed using an immunoassay to detect the phosphorylation of a known PLK1 substrate (e.g., p-T210 on Aurora Kinase A, a downstream target).
-
The signal is read using a plate reader, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Conclusion
The data presented in this guide indicates that this compound is a highly potent and selective inhibitor of PLK1. Its superior selectivity score and minimal off-target profile compared to Volasertib and Onvansertib suggest a potentially wider therapeutic window and reduced risk of off-target toxicities. Furthermore, the strong target engagement demonstrated in cellular assays confirms its utility in studying PLK1 biology in complex systems. Researchers and drug developers should consider these factors when selecting a PLK1 inhibitor for their studies. The provided protocols offer a starting point for independently verifying these findings and further exploring the biological effects of this compound.
A Comparative Analysis of BTB06584 and BMS199264: Selective Inhibitors of Mitochondrial F1Fo-ATPase Hydrolase Activity
In the landscape of mitochondrial research and drug development, the selective inhibition of the F1Fo-ATP synthase's reverse, or hydrolase, activity presents a promising therapeutic strategy for conditions characterized by ischemic injury. This guide provides a detailed comparison of two key small molecules in this field: BTB06584 and BMS199264. Both compounds are recognized for their ability to selectively block the ATP hydrolysis function of the F1Fo-ATPase without significantly affecting its primary role in ATP synthesis. This selective inhibition is crucial for preserving cellular ATP levels during ischemic events, thereby mitigating cell death and tissue damage.
Performance and Mechanism of Action
BMS199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, with a reported half-maximal inhibitory concentration (IC50) of 0.5 μM.[1][2][3] Its mechanism of action is centered on preventing the decline of ATP during myocardial ischemia, which in turn reduces myocardial necrosis and improves the recovery of contractile function after reperfusion.[1][2][4]
This compound was identified through a chemoinformatic screen that used the structure of BMS199264 as a template.[5][6][7] Like its predecessor, this compound selectively inhibits the F1Fo-ATPase hydrolase activity.[5][6][7] However, a distinguishing feature of this compound is that its inhibitory action is dependent on the presence of the endogenous mitochondrial protein, ATPase inhibitory factor 1 (IF1).[5][6][8] This IF1-dependent mechanism suggests a more nuanced mode of action, potentially offering a different pharmacological profile. Experimental evidence indicates that this compound effectively reduces ischemic cell death and, interestingly, has also been shown to enhance the radiosensitivity of non-small-cell lung cancer cells.[5][6][9]
Quantitative Data Summary
| Parameter | This compound | BMS199264 | Reference |
| Target | F1Fo-ATPase (hydrolase activity) | F1F0 ATP hydrolase | [5],[1] |
| IC50 | Not explicitly reported | 0.5 μM | [1][2][3] |
| Mechanism | IF1-dependent inhibition | Direct inhibition | [5][6][8] |
| Effect on ATP Synthesis | No significant effect | No inhibitory effect | [5][6][7],[1][3][4] |
| Primary Therapeutic Indication | Ischemic injury, potential radiosensitizer | Myocardial ischemia | [5][6][9],[1][2][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for each compound and a general experimental workflow for their evaluation.
Caption: Mechanism of BMS199264 inhibiting ATP hydrolysis.
Caption: IF1-dependent mechanism of this compound.
Caption: General workflow for evaluating inhibitors.
Experimental Protocols
Measurement of F1Fo-ATPase Hydrolase Activity
Objective: To determine the in vitro inhibitory effect of this compound and BMS199264 on the hydrolase activity of F1Fo-ATPase.
Methodology:
-
Isolate mitochondria from a relevant cell line or tissue (e.g., rat heart).
-
Prepare submitochondrial particles (SMPs) by sonication.
-
The ATPase activity is measured by monitoring the release of inorganic phosphate (Pi) from ATP using a colorimetric assay (e.g., Malachite Green assay).
-
Incubate SMPs with varying concentrations of this compound or BMS199264.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of Pi generated.
-
Calculate the percentage of inhibition relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular ATP Level Measurement under Simulated Ischemia
Objective: To assess the ability of the compounds to preserve cellular ATP levels during ischemic conditions.
Methodology:
-
Culture cells (e.g., H9c2 cardiomyocytes) in standard culture medium.
-
Induce simulated ischemia by replacing the culture medium with an oxygen-glucose deprivation (OGD) buffer and placing the cells in a hypoxic chamber.
-
Treat the cells with different concentrations of this compound or BMS199264 during the OGD period.
-
At the end of the ischemic period, lyse the cells and measure the intracellular ATP concentration using a luciferin/luciferase-based ATP assay kit.
-
Compare the ATP levels in treated cells to those in vehicle-treated and normoxic control cells.
Assessment of Cardioprotection in an Ischemia-Reperfusion Model
Objective: To evaluate the protective effects of the compounds against ischemia-reperfusion injury.
Methodology:
-
Use an ex vivo Langendorff-perfused isolated rat heart model.
-
After a stabilization period, subject the hearts to global ischemia followed by a period of reperfusion.
-
Administer this compound or BMS199264 before the ischemic period.
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
-
At the end of reperfusion, measure the infarct size using triphenyltetrazolium chloride (TTC) staining.
-
Assess cell death by measuring lactate dehydrogenase (LDH) release in the coronary effluent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-199264 hydrochloride | ATP hydrolase inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The compound this compound is an IF1 -dependent selective inhibitor of the mitochondrial F1 Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Protective Effects of BTB06584 Against Ischemic Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTB06584 and other neuroprotective agents in the context of ischemic damage. It includes an analysis of their mechanisms of action, supporting experimental data, and detailed experimental protocols to aid in the evaluation and design of future research.
Introduction to Ischemic Damage and the Role of F1Fo-ATPase
Ischemic events, such as stroke, lead to a rapid depletion of oxygen and glucose in the affected tissue. This compromises mitochondrial respiration, the primary source of cellular ATP. Under these conditions, the mitochondrial F1Fo-ATP synthase, which normally synthesizes ATP, reverses its function and begins to hydrolyze ATP in an attempt to maintain the mitochondrial membrane potential.[1][2][3] This ATP hydrolysis accelerates the depletion of cellular energy stores, contributing significantly to cell death.[1][2][3] Therefore, selective inhibition of this reverse ATP synthase activity presents a promising therapeutic strategy to mitigate ischemic injury.
This compound is a novel small molecule designed to selectively inhibit the hydrolytic activity of F1Fo-ATPase without affecting its ATP synthesis function.[1][2][3] This targeted action aims to preserve cellular ATP levels during ischemia and consequently reduce cell death.
Mechanism of Action of this compound
This compound functions as a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase.[1][2] IF1 is an endogenous protein that naturally inhibits the ATPase activity of the F1Fo complex, particularly under acidic conditions that occur during ischemia.[3] The efficacy of this compound is enhanced by the presence of IF1, suggesting that it may potentiate the natural protective mechanism of this inhibitory protein.[1][2] By blocking the reverse function of F1Fo-ATPase, this compound slows the rate of ATP consumption following the inhibition of respiration, thereby reducing ischemic cell death.[1][2][3]
Comparison with Alternative Neuroprotective Agents
Several other compounds have been investigated for their protective effects against ischemic damage, each with a distinct mechanism of action.
-
BMS-199264: Similar to this compound, BMS-199264 is a selective inhibitor of the F1Fo-ATP hydrolase activity.[4] It was shown to reduce cardiac necrosis and improve contractile function after reperfusion.[4] this compound was developed based on the structure of BMS-199264.[1][2]
-
Oligomycin: This is a non-selective inhibitor of F1Fo-ATPase, meaning it blocks both ATP synthesis and hydrolysis.[4] While it can reduce ATP depletion during ischemia, its non-selective nature makes it unsuitable for therapeutic use as it would also inhibit ATP production in healthy tissues.[4]
-
Resveratrol: A natural polyphenol, resveratrol has demonstrated neuroprotective effects through multiple pathways, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][6] It has been shown to reduce infarct volume and brain water content in animal models of stroke.[5][7]
-
Citicoline: This compound may reduce ischemic injury by stabilizing cell membranes and decreasing the generation of free radicals.[8][9] Clinical trials have suggested that citicoline may improve the probability of complete recovery in patients with moderate to severe stroke.[8][10]
Experimental Data
The following tables summarize the quantitative data on the protective effects of this compound and alternative compounds from various studies. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.
Table 1: Protective Effects of this compound
| Experimental Model | Key Metric | Result | Reference |
| Ischemia/Reperfusion in HL-1 cells | Cell Death Ratio | Significantly reduced | [11] |
| Chemical ischemia in HeLa cells | ATP Levels | Significantly spared from depletion | [11] |
Table 2: Protective Effects of BMS-199264
| Experimental Model | Key Metric | Result | Reference |
| Isolated Rat Hearts (Ischemia/Reperfusion) | Time to Onset of Contracture | Increased in a concentration-dependent manner | [12] |
| Isolated Rat Hearts (Ischemia/Reperfusion) | LDH Release | Decreased in a concentration-dependent manner | [12] |
| F1F0 ATP Hydrolase Inhibition | IC50 | 0.5 µM | [12] |
Table 3: Effects of Oligomycin
| Experimental Model | Key Metric | Result | Reference |
| Rat Cerebral Cortical Neurons | ATP Levels | Reduced by 75% at 5 nM | [13] |
| Rat Cerebral Cortical Neurons | Cell Viability | Decreased with ATP depletion | [13] |
| Ischemic Acute Kidney Injury (Male Rats) | Renal ATP Depletion | Significantly suppressed | [14] |
Table 4: Protective Effects of Resveratrol
| Experimental Model | Key Metric | Result | Reference |
| Rat MCAO Model | Infarct Volume | Significantly decreased | [6] |
| Rat MCAO Model | Neurological Scores | Remarkably improved | [6] |
| Gerbil Global Ischemia Model | Neuronal Cell Death | Significantly prevented | [5] |
Table 5: Efficacy of Citicoline in Clinical Trials
| Study Population | Key Metric | Result | Reference |
| Acute Ischemic Stroke Patients (NIHSS ≥8) | Full Recovery (Barthel Index ≥95) | 33% (Citicoline) vs. 21% (Placebo) | [8][9] |
| Pooled data from 4 clinical trials | Complete Recovery at 3 months | 25.2% (Citicoline) vs. 20.2% (Placebo) | [10] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic human ischemic stroke.[15]
-
Animal Preparation: Anesthetize the rat (e.g., with halothane). Maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated nylon monofilament (e.g., 4-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[15][16] The insertion length is typically 17-20 mm from the CCA bifurcation.[15]
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 60 or 120 minutes).
-
For reperfusion, withdraw the filament to restore blood flow.
-
-
Outcome Assessment:
-
After a set reperfusion period (e.g., 24 hours), euthanize the animal.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (the healthy tissue stains red, while the infarcted tissue remains white).[15]
-
Quantify the infarct volume.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in cell cultures.[17][18]
-
Cell Culture: Plate primary neurons or a suitable cell line (e.g., HL-1, HeLa) in culture dishes.
-
OGD Induction:
-
Reoxygenation (Reperfusion):
-
Remove the cultures from the hypoxic chamber.
-
Replace the glucose-free medium with normal, glucose-containing medium.
-
Return the cultures to a normoxic incubator (95% air, 5% CO2) for a defined period (e.g., 24 hours).[19]
-
-
Assessment of Cell Viability/Death:
-
Use assays such as Propidium Iodide (PI) staining for cell death, or MTT assay for cell viability.
-
ATP levels can be measured using luciferase-based assays.
-
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of resveratrol in ischemic brain injury [riull.ull.es]
- 4. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized efficacy trial of citicoline in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The compound this compound is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Oligomycin, an F1Fo-ATPase inhibitor, protects against ischemic acute kidney injury in male but not in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 17. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 18. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of oxygen-glucose deprivation (OGD) on barrier properties and mRNA transcript levels of selected marker proteins in brain endothelial cells/astrocyte co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Evaluating the Translational Potential of BTB06584 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BTB06584 has emerged as a promising preclinical candidate with a unique mechanism of action, positioning it as a potential therapeutic for ischemia-reperfusion injury and as a radiosensitizer in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by available preclinical data to aid in the evaluation of its translational potential.
Executive Summary
This compound is a selective, IF1-dependent inhibitor of the mitochondrial F1Fo-ATPase, specifically targeting its reverse ATP hydrolysis activity. This mechanism is crucial in pathological conditions like ischemia, where the reversal of F1Fo-ATPase depletes cellular ATP, leading to cell death. By inhibiting this process, this compound aims to preserve cellular energy levels and protect tissues from ischemic damage. Additionally, this mechanism has been explored for its potential to enhance the efficacy of radiotherapy in cancer cells.
This guide compares this compound with other F1Fo-ATPase inhibitors and standard-of-care or investigational drugs for both ischemia-reperfusion injury and radiosensitization in NSCLC.
Performance Comparison in Ischemia-Reperfusion Injury
The primary therapeutic indication for this compound is the mitigation of ischemia-reperfusion injury. In preclinical models, its efficacy has been compared with other agents that target different components of the injury cascade.
| Compound | Mechanism of Action | Key Preclinical Efficacy Data |
| This compound | Selective inhibitor of mitochondrial F1Fo-ATPase (hydrolysis) | In vitro (HL-1 cells, 100 µM): Reduced ischemic cell death to a level comparable to Cyclosporine A and Diazoxide. In vivo (zebrafish, 1 µM): Rescued anemic phenotype without evident toxicity.[1] Inactive at 50µM in H9C2 cells in one study.[2] |
| BMS-199264 | Selective inhibitor of mitochondrial F1Fo-ATPase (hydrolysis) | IC50: 0.5 µM for F1Fo-ATPase hydrolase inhibition. Reduced cardiac necrosis and improved functional recovery in a rat model of ischemia-reperfusion.[3] |
| Oligomycin | Non-selective inhibitor of F1Fo-ATPase (synthesis and hydrolysis) | Reduced ATP depletion during ischemia but also impaired ATP synthesis in normoxic and reperfused tissue.[3] |
| Cyclosporine A | Inhibitor of mitochondrial permeability transition pore (mPTP) | Meta-analysis of preclinical studies showed an average infarct size reduction of 16.09%.[4] Dose-dependent effects observed, with 10 mg/kg being a common preclinical dose.[4] |
| Diazoxide | Mitochondrial ATP-sensitive potassium (mitoKATP) channel opener | EC25 for cardioprotection in isolated rat hearts: ~10 µM.[3] Reduced infarct size in a rat model of myocardial ischemia/reperfusion injury at a dose of 12.5 mg/kg.[5] |
Performance Comparison in Non-Small Cell Lung Cancer (NSCLC) Radiosensitization
This compound has also been investigated as a radiosensitizer in NSCLC, with the aim of increasing the susceptibility of cancer cells to radiation therapy.
| Compound | Mechanism of Action | Key Preclinical Efficacy Data (NSCLC) |
| This compound | Selective inhibitor of mitochondrial F1Fo-ATPase (hydrolysis) | In vitro (A549 cells): Pre-treatment with 10µM this compound followed by 4Gy X-ray radiation reduced colony formation from 29.13% to 4.78%. Showed dose-dependent cytotoxicity, with no significant effect below 50µM.[6] |
| Cisplatin | DNA cross-linking agent | A well-established radiosensitizer. In preclinical models, it has been shown to enhance the efficacy of radiotherapy, although its effectiveness can be cell-line dependent.[7][8] |
| Cetuximab | Epidermal Growth Factor Receptor (EGFR) inhibitor | Preclinical and clinical evidence supports its use as a radiosensitizer in NSCLC and other cancers.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Ischemia-Reperfusion Model (HL-1 cells)
-
Cell Culture: HL-1 cardiac muscle cells were cultured in Claycomb medium supplemented with 10% fetal bovine serum, 100 µM norepinephrine, and 2 mM L-glutamine.
-
Simulated Ischemia: Cells were washed and incubated in an ischemic solution (in mM: 125 NaCl, 8 KCl, 1.25 MgSO4, 1.25 KH2PO4, 1.25 CaCl2, 6.25 NaHCO3, 20 2-deoxyglucose, 0.5 sodium lactate, and 20 HEPES, pH 6.6) in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 4 hours.
-
Simulated Reperfusion: The ischemic solution was replaced with normal culture medium, and cells were returned to a normoxic incubator for 2 hours.
-
Drug Treatment: this compound (100 µM), Cyclosporine A (0.2 µM), or Diazoxide (100 µM) were added to the culture medium prior to the ischemic period.
-
Assessment of Cell Death: Cell viability was assessed using fluorescent dyes such as propidium iodide (to label dead cells) and Hoechst 33342 (to label all cell nuclei). The ratio of dead to total cells was quantified by fluorescence microscopy.
In Vivo Zebrafish Model of Anemia
-
Animal Model: pinotage (pnt) mutant zebrafish, which have a mutation in the atpif1a gene leading to defective hemoglobin synthesis, were used.
-
Drug Administration: Embryos were incubated in aquarium water containing 1 µM this compound or DMSO as a control, starting from 24 hours post-fertilization.
-
Phenotypic Assessment: At 3 days post-fertilization, hemoglobin production was assessed by o-dianisidine staining, which stains hemoglobin-containing cells red. The percentage of embryos with rescued hemoglobin synthesis was quantified.
-
Toxicity Assessment: General morphology and survival of the zebrafish larvae were monitored to assess for any toxic effects of the compound.
In Vitro Radiosensitization Assay (A549 cells)
-
Cell Culture: A549 human NSCLC cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells were pre-treated with this compound (10 µM) for a specified period before irradiation.
-
Irradiation: Cells were irradiated with a single dose of X-rays (e.g., 4 Gy) using a medical linear accelerator.
-
Clonogenic Survival Assay: Following irradiation, cells were trypsinized, counted, and seeded at low densities in fresh medium. After a period of incubation (typically 10-14 days) to allow for colony formation, the colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated as the ratio of colonies formed by irradiated cells to that of non-irradiated control cells.
Visualizing the Science: Pathways and Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting ATP hydrolysis.
Caption: In vitro ischemia-reperfusion experimental workflow.
Caption: Comparison of this compound's target with alternative cardioprotective agents.
Conclusion and Future Directions
This compound demonstrates a clear mechanism of action with promising in vitro and in vivo (zebrafish) data for ischemia-reperfusion injury and in vitro data for NSCLC radiosensitization. Its selectivity for the hydrolytic activity of F1Fo-ATPase presents a potential advantage over non-selective inhibitors like oligomycin, which can impair normal cellular energy production.
However, a comprehensive evaluation of its translational potential is currently limited by the lack of publicly available data on several key aspects:
-
IC50 for F1Fo-ATPase Hydrolysis: A definitive IC50 value is needed for direct comparison with other inhibitors like BMS-199264.
-
In Vivo Efficacy in Mammalian Models: Data from rodent models of myocardial infarction are crucial to validate the in vitro findings and establish a potential therapeutic window and dose-response relationship.
-
Pharmacokinetics and Toxicology: Understanding the absorption, distribution, metabolism, excretion, and toxicity profile in mammals is a prerequisite for any clinical development.
For the radiosensitization application, further studies are needed to compare its efficacy directly with standard-of-care radiosensitizers in a broader range of NSCLC cell lines and in in vivo xenograft models.
References
- 1. Cyclosporin variably and inconsistently reduces infarct size in experimental models of reperfused myocardial infarction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Preclinical systematic review & meta-analysis of cyclosporine for the treatment of myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of diazoxide on myocardial ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-mediated radiosensitization of non-small cell lung cancer cells is stimulated by ATM inhibition [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of clinical trials of cetuximab combined with radiotherapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cetuximab enhances radiosensitivity of esophageal squamous cell carcinoma cells by G2/M cycle arrest and DNA repair delay through inhibiting p‐EGFR and p‐ERK - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BTB06584: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of the novel compound BTB06584 is critical for maintaining a safe laboratory environment. As a selective inhibitor of the mitochondrial F1Fo-ATPase, this compound's unique properties necessitate a cautious and informed approach to its handling and disposal.
For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for novel chemical compounds like this compound is paramount. In the absence of a specific Safety Data Sheet (SDS), it is crucial to treat the substance as hazardous and follow established protocols for unknown chemicals.[1][2] This guide provides a procedural, step-by-step approach to ensure the safe management and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
Quantitative Data Summary for this compound Disposal
The following table summarizes the key information for the safe handling and disposal of this compound, based on its chemical class (chlorobenzoate and sulfone) and general guidelines for novel compounds.
| Parameter | Guideline | Source |
| Chemical Classification | Halogenated Organic Compound | |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat. | [3][4] |
| Handling Location | Well-ventilated area, preferably within a chemical fume hood. | [3][4] |
| Waste Segregation | Must be segregated as halogenated organic waste . Do not mix with non-halogenated, aqueous, or incompatible waste streams (e.g., acids, bases, strong oxidizing agents). | [3] |
| Waste Container | Chemically compatible, leak-proof container with a secure, tight-fitting lid (e.g., High-Density Polyethylene - HDPE). | [3][5] |
| Waste Labeling | Clearly label as "Hazardous Waste" with the full chemical name: this compound. | [5] |
| Storage | Designated and labeled Satellite Accumulation Area (SAA), away from general lab traffic and incompatible materials. | |
| Disposal Method | Arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. | [3][6] |
| Spill Cleanup | Use non-combustible absorbent material. Collect and place in a sealed, labeled container for disposal as hazardous waste. | [3] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a laboratory coat before handling this compound.[2][3]
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.[3][4]
2. Waste Segregation and Collection:
-
Classify this compound waste as halogenated organic waste due to the presence of a chlorine atom.[3]
-
Carefully transfer the waste (solid or in solution) into a designated, chemically compatible, and leak-proof waste container.[3][5]
-
Crucially, do not mix this compound waste with non-halogenated organic waste, as this can interfere with the final disposal process, such as incineration.[3]
-
Avoid mixing with incompatible materials like strong acids, bases, or oxidizing agents.[3]
3. Container Management and Labeling:
-
Ensure the waste container is kept securely closed at all times, except when adding waste.
-
Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound") and a clear indication of its contents.[5][7]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).
-
The SAA should be located away from general laboratory traffic and clearly marked.[3]
-
Ensure that incompatible waste streams are segregated within the SAA.[6]
5. Arranging for Final Disposal:
-
Once the waste container is full, or in accordance with your institution's guidelines for waste accumulation, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][6]
6. Spill Management:
-
In the event of a spill, treat it as a major spill.[4]
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[3]
-
Decontaminate the spill area thoroughly.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the decision-making involved.
Caption: this compound Disposal Workflow.
Caption: this compound Spill Response Plan.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. twu.edu [twu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for BTB06584
For immediate use by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for handling the ATPase inhibitor, BTB06584. Due to the absence of a publicly available, official Safety Data Sheet (SDS), these recommendations are founded on general laboratory safety principles for investigational compounds with unknown toxicological profiles.
Core Safety Recommendations
Personnel handling this compound should operate under the assumption that the compound is potentially hazardous. A thorough risk assessment should be conducted by the principal investigator or laboratory supervisor before any handling activities commence. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator if aerosolization is possible and a fume hood is unavailable. |
Operational and Disposal Plan
A systematic approach to handling this compound is critical to ensure personnel safety and experimental integrity. The following procedural workflow outlines the key steps from preparation to disposal.
Experimental Workflow for Safe Handling
Caption: General workflow for safely handling this compound in a laboratory setting.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools, such as a chemical spatula, for transfer.
-
Ensure the analytical balance is placed within the fume hood or in a designated containment area.
2. Dissolution:
-
Research articles indicate that this compound is often dissolved in dimethyl sulfoxide (DMSO).
-
Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
Cap the vial or container securely before vortexing or sonicating to ensure complete dissolution.
3. Experimental Use:
-
When adding the this compound solution to cell cultures or other experimental systems, continue to wear all prescribed PPE.
-
Work over a spill tray to contain any accidental releases.
4. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable cleaning agent, such as 70% ethanol, followed by a thorough rinse with distilled water, if appropriate for the equipment.
5. Disposal:
-
All waste materials, including pipette tips, vials, and gloves, contaminated with this compound should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Signaling Pathway Inhibition
This compound is a selective inhibitor of the mitochondrial F1Fo-ATPase. Its mechanism of action involves preventing the reverse activity of this enzyme, which can occur under ischemic conditions.
Caption: The inhibitory effect of this compound on the ischemia-induced F1Fo-ATPase reversal pathway.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their experimental work. It is imperative to remain vigilant and prioritize safety when handling any chemical for which complete toxicological data is not available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
